Technical Documentation Center

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
  • CAS: 1043500-56-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Pharmacological Profiling of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Executive Summary In modern drug discovery, the strategic incorporation of non-natural, highly substituted amino acids is a premier tactic for overcoming pharmacokinetic liabilities and enhancing target affinity. 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of non-natural, highly substituted amino acids is a premier tactic for overcoming pharmacokinetic liabilities and enhancing target affinity. 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (also known as 2,6-difluoro-3-methylphenylalanine) represents a highly specialized, sterically constrained building block. By integrating specific halogen and alkyl substitutions on the phenyl ring, this molecule provides unique stereoelectronic properties that dramatically alter the conformational landscape and metabolic stability of the resulting peptides or small-molecule ligands[1]. This technical whitepaper explores the physicochemical properties, synthesis protocols, and pharmacological applications of this critical intermediate, particularly its role in the development of Trace Amine-Associated Receptor 1 (TAAR1) ligands[2].

Structural & Physicochemical Profiling

The core architecture of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid consists of a standard α -amino acid backbone linked to a highly functionalized aromatic system. The strategic placement of substituents dictates its physicochemical behavior:

  • The 2,6-Difluoro Effect (Conformational Locking): Fluorine atoms at the ortho positions (C2 and C6) introduce severe steric repulsion against the α -proton and the amino group. This restricts the rotation of the χ1​ dihedral angle, locking the aromatic side chain into a well-defined rotameric state. When incorporated into a drug molecule, this pre-organization minimizes the entropic penalty upon receptor binding, thereby increasing thermodynamic affinity[3].

  • The 3-Methyl Effect (Asymmetric Bulk): The methyl group at the meta position breaks the symmetry of the ring. It increases the overall lipophilicity (LogP) of the molecule, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, lowering its pKa and rendering it highly resistant to electrophilic aromatic oxidation by Cytochrome P450 (CYP450) enzymes[1].

Quantitative Physicochemical Data

The following table summarizes the calculated and experimentally derived physicochemical parameters of the compound in its neutral and zwitterionic states.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₁F₂NO₂Defines the elemental composition and exact mass.
Molecular Weight 215.20 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 63.3 ŲOptimal for oral bioavailability and sufficient for BBB penetration when incorporated into larger lipophilic scaffolds.
Estimated LogP (Neutral) ~ 1.8 - 2.1Enhanced lipophilicity driven by the 3-methyl group and fluorines, favoring lipid membrane partitioning.
pKa (Carboxyl Group) ~ 2.15Highly acidic due to the inductive electron-withdrawing effect of the fluorinated aromatic ring transmitted through the β -carbon.
pKa (Amino Group) ~ 9.05Basic amine; exists predominantly as a zwitterion at physiological pH (7.4), requiring protection during synthesis.
Rotatable Bonds 3The 2,6-difluoro substitution functionally restricts the C α -C β bond, effectively reducing conformational flexibility.

Enantioselective Synthesis Protocol

To utilize 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid in stereospecific drug design, it must be synthesized with high enantiomeric purity. The most robust method for generating such unnatural L-amino acids is via asymmetric alkylation using a Schöllkopf chiral auxiliary (bislactim ether)[4].

G A 2,6-Difluoro-3-methyl benzyl bromide C Asymmetric Alkylation (n-BuLi, THF, -78°C) A->C B Schöllkopf Auxiliary (Bislactim Ether) B->C D Acidic Hydrolysis (TFA / H2O) C->D E (S)-2-Amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid D->E

Fig 1. Enantioselective synthesis workflow via Schöllkopf chiral auxiliary alkylation.

Protocol 1: Asymmetric Synthesis via Schöllkopf Reagent

This protocol is a self-validating system: the bulky isopropyl group of the auxiliary strictly dictates the stereochemical outcome, ensuring that failure at the alkylation step results in no product rather than a racemic mixture.

  • Auxiliary Deprotonation: Dissolve (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the system to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.05 eq).

    • Causality: The low temperature prevents side reactions and stabilizes the resulting lithium enolate.

  • Electrophilic Alkylation: Slowly add 2,6-difluoro-3-methylbenzyl bromide (1.1 eq) dissolved in THF. Stir for 4 hours at -78°C, then allow it to slowly warm to room temperature.

    • Causality: The bulky isopropyl group on the Schöllkopf reagent sterically shields the top face of the enolate. The electrophile is forced to attack from the bottom face, guaranteeing high diastereoselectivity (>95% de)[4].

  • Hydrolysis & Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract the intermediate, concentrate, and dissolve in a mixture of Trifluoroacetic acid (TFA) and water (0.25 N). Stir at room temperature for 12 hours.

    • Causality: Mild acidic hydrolysis selectively cleaves the bislactim ether without racemizing the newly formed α -chiral center.

  • Purification: Purify the resulting free amino acid via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M aqueous ammonia to yield the enantiopure (S)-amino acid.

Pharmacological Application: TAAR1 Ligand Development

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is a critical precursor in the synthesis of 2-aminooxazolines, which act as potent ligands for the Trace Amine-Associated Receptor 1 (TAAR1)[2]. TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic signaling in the brain, making it a prime target for schizophrenia, depression, and metabolic disorders[2].

The inclusion of the 2,6-difluoro-3-methylphenyl moiety in TAAR1 agonists drastically improves the ligand's half-life by preventing rapid oxidative metabolism, while its unique steric bulk perfectly occupies the hydrophobic binding pocket of the TAAR1 receptor.

G L Fluorinated Ligand (TAAR1 Agonist) R TAAR1 Receptor (GPCR) L->R G Gαs Protein Activation R->G AC Adenylyl Cyclase (AC) G->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Out Modulation of Monoaminergic Firing (Dopamine/Serotonin Regulation) PKA->Out

Fig 2. TAAR1 GPCR signaling cascade activated by fluorinated phenylalanine derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized amino acid for downstream drug development, rigorous analytical characterization is required. The presence of fluorine allows for highly specific ¹⁹F-NMR tracking, which is exceptionally sensitive to conformational heterogeneity[3].

Protocol 2: Chiral Purity and Structural Validation

This protocol utilizes orthogonal techniques (HPLC for enantiomeric excess and NMR for regiochemical integrity) to create a self-validating analytical loop.

  • Enantiomeric Excess (ee) Determination via Chiral HPLC:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

    • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxyl group, ensuring sharp peak shapes. The chiral stationary phase interacts differentially with the transient enantiomers, resolving the (S) and (R) forms. A successful synthesis via Protocol 1 will yield a single peak corresponding to >98% ee.

  • Regiochemical Validation via ¹⁹F-NMR (400 MHz):

    • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of D₂O/MeOD. Add 1 µL of Trifluoroacetic acid (TFA) as an internal standard (-76.55 ppm).

    • Causality: Because the 3-position is occupied by a methyl group, the fluorine atoms at positions 2 and 6 are chemically and magnetically inequivalent. The ¹⁹F-NMR spectrum will display two distinct multiplets (due to F-F and F-H coupling). If the spectrum shows a single fluorine peak, it indicates a failure in the starting material's regiochemistry (e.g., a symmetrical 2,6-difluorophenylalanine without the methyl group)[3].

  • Mass Spectrometry (LC-MS):

    • Perform Electrospray Ionization (ESI+). The expected molecular ion peak [M+H]+ is m/z 216.1.

References

  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. URL:[Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites - PMC. URL:[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases | ACS Sensors. URL:[Link]

Sources

Exploratory

A Technical Guide to the De Novo Synthesis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Introduction Unnatural amino acids (UAAs) are at the forefront of modern drug discovery and development, offering unique structural motifs that can enhance the potency, selectivity, and pharmacokinetic properties of ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Unnatural amino acids (UAAs) are at the forefront of modern drug discovery and development, offering unique structural motifs that can enhance the potency, selectivity, and pharmacokinetic properties of therapeutic peptides and small molecules. Among these, fluorinated amino acids have garnered significant attention due to the profound effects that fluorine substitution can have on molecular conformation, pKa, and metabolic stability.[1][2] This guide provides an in-depth exploration of the de novo synthesis of a specific UAA, 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, a compound of interest for its potential applications in medicinal chemistry. We will delve into plausible synthetic strategies, from the construction of the key aromatic side-chain to the stereoselective introduction of the amino acid functionality.

Strategic Overview of the Synthesis

The synthesis of the target amino acid can be logically divided into two main stages: the preparation of the uniquely substituted aromatic side-chain precursor and the subsequent stereoselective construction of the amino acid. This guide will focus on two robust and widely applicable methods for the latter stage: the asymmetric alkylation of a chiral glycine equivalent and the Erlenmeyer-Plöchl synthesis followed by asymmetric hydrogenation.

G cluster_1 Part 2: Asymmetric Amino Acid Synthesis A 1,3-Difluoro-2-methylbenzene B 2,6-Difluoro-3-methylbenzaldehyde A->B Formylation C 2,6-Difluoro-3-methylbenzyl bromide B->C Reduction & Bromination F Erlenmeyer-Plöchl Azlactone B->F E Target Amino Acid C->E Asymmetric Alkylation D Chiral Glycine Equivalent D->E F->E Asymmetric Hydrogenation Start Commercially Available Starting Materials Start->A Start->D

Figure 1: Overall synthetic strategy for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

Part 1: Synthesis of the 2,6-Difluoro-3-methylphenyl Side-Chain

A critical precursor for the synthesis of the target amino acid is a reactive form of the 2,6-difluoro-3-methylphenyl side-chain, typically the corresponding benzaldehyde or benzyl bromide. While 2,6-difluoro-3-methylbenzaldehyde is commercially available, understanding its synthesis is crucial for a true de novo approach.

Synthesis of 2,6-Difluoro-3-methylbenzaldehyde (I)

A plausible route to this key intermediate starts from 4-methoxy-2-methylphenol and involves a series of functional group manipulations to install the desired substitution pattern. A similar multi-step synthesis has been reported for the analogous 2,5-dimethoxy-3-methylbenzaldehyde.[3]

G A 4-Methoxy-2-methylphenol B 2-Hydroxymethyl-4-methoxy-6-methylphenol A->B Lederer-Manasse Reaction C 3-Hydroxymethyl-2,5-dimethoxytoluene B->C Methylation D 2,5-Dimethoxy-3-methylbenzaldehyde C->D Selenium Dioxide Oxidation E Adaptation for Target Synthesis D->E Conceptual Pathway

Figure 2: Conceptual pathway for the synthesis of a substituted benzaldehyde.

Protocol 1: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde (Conceptual Adaptation)

This protocol is adapted from established methods for analogous compounds and serves as a strategic blueprint.

  • Formylation of 1,3-Difluoro-2-methylbenzene: A direct approach involves the formylation of 1,3-difluoro-2-methylbenzene. Due to the directing effects of the substituents, achieving high regioselectivity for the desired isomer may require careful optimization of reaction conditions, potentially employing ortho-lithiation strategies.

  • Multi-step Synthesis from a Phenolic Precursor: An alternative, more controlled synthesis could begin with a suitably substituted phenol. For instance, starting with 2,6-difluoro-3-methylaniline, a Sandmeyer reaction could be employed to introduce a hydroxyl group, followed by a formylation reaction (e.g., Reimer-Tiemann or Duff reaction) to install the aldehyde functionality.

Synthesis of 2,6-Difluoro-3-methylbenzyl Bromide (II)

The benzyl bromide can be readily prepared from the corresponding benzaldehyde.

Protocol 2: Preparation of 2,6-Difluoro-3-methylbenzyl Bromide

  • Reduction of the Aldehyde: 2,6-Difluoro-3-methylbenzaldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent such as sodium borohydride (NaBH4) in methanol.

  • Bromination of the Alcohol: The resulting benzyl alcohol is then converted to the benzyl bromide. A common method is the Appel reaction, using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).[4] Alternatively, treatment with phosphorus tribromide (PBr3) can be effective.[5]

Part 2: Asymmetric Synthesis of the Amino Acid

With the key aromatic precursors in hand, the next stage is the stereoselective construction of the α-amino acid. We will detail two powerful and versatile methods.

Method A: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Imine

This method, pioneered by O'Donnell, is a robust approach for the synthesis of a wide variety of α-amino acids.[6] It involves the alkylation of a Schiff base of a glycine ester under phase-transfer catalysis conditions using a chiral catalyst, which induces asymmetry.

G A Glycine t-butyl ester B N-(Diphenylmethylene)glycine t-butyl ester A->B Transimination with Benzophenone Imine C Enolate Formation B->C Base (e.g., aq. NaOH) D Alkylation with (II) C->D SN2 Reaction E Protected Amino Acid D->E F Target Amino Acid E->F Acidic Hydrolysis Cat Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) Cat->C

Figure 3: Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation.

Protocol 3: Asymmetric Synthesis via Glycine Imine Alkylation

  • Preparation of the Schiff Base: N-(Diphenylmethylene)glycine t-butyl ester is prepared by the transimination of glycine t-butyl ester with benzophenone imine.

  • Asymmetric Alkylation: The Schiff base is dissolved in a suitable organic solvent (e.g., toluene). To this is added an aqueous solution of a base (e.g., 50% NaOH) and a catalytic amount of a chiral phase-transfer catalyst (e.g., an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide). The 2,6-difluoro-3-methylbenzyl bromide (II) is then added, and the biphasic mixture is stirred vigorously at room temperature until the reaction is complete.[7][8]

  • Hydrolysis and Deprotection: The resulting protected amino acid is hydrolyzed under acidic conditions (e.g., aqueous HCl) to remove the diphenylmethylene and t-butyl protecting groups, yielding the target 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

ParameterTypical ValueReference
SolventToluene[2]
Base50% aq. NaOH[2]
Catalyst Loading1 mol%[8]
Temperature0 °C to room temp.[8]
Enantiomeric Excess>90%[2]

Table 1: Representative conditions for asymmetric phase-transfer catalyzed alkylation of glycine imines.

Method B: Erlenmeyer-Plöchl Synthesis and Asymmetric Hydrogenation

This classical approach involves the condensation of an aldehyde with an N-acylglycine to form an azlactone (oxazolone), which is then subjected to asymmetric hydrogenation to establish the chiral center.[9][10]

G A 2,6-Difluoro-3-methylbenzaldehyde (I) C 4-(2,6-Difluoro-3-methylbenzylidene)- 2-phenyloxazol-5(4H)-one A->C Erlenmeyer-Plöchl Reaction B Hippuric Acid B->C D N-Benzoyl-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid C->D Asymmetric Hydrogenation E Target Amino Acid D->E Hydrolysis Cat Chiral Rhodium or Ruthenium Catalyst Cat->C

Figure 4: Workflow for Erlenmeyer-Plöchl Synthesis and Asymmetric Hydrogenation.

Protocol 4: Synthesis via Azlactone Intermediate

  • Erlenmeyer-Plöchl Condensation: 2,6-Difluoro-3-methylbenzaldehyde (I) is condensed with hippuric acid in the presence of acetic anhydride and sodium acetate. The mixture is heated to form the azlactone, 4-(2,6-difluoro-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one.[9]

  • Asymmetric Hydrogenation: The resulting azlactone is then subjected to asymmetric hydrogenation. This is typically carried out using a chiral rhodium or ruthenium catalyst with a chiral phosphine ligand (e.g., a derivative of DuPhos or BINAP) under a hydrogen atmosphere.[11][12] This step is crucial as it sets the stereochemistry of the final amino acid.

  • Hydrolysis: The N-benzoyl protected amino acid is then hydrolyzed, typically under acidic or basic conditions, to yield the final product.

ParameterTypical ValueReference
CatalystRh(COD)2BF4 with chiral phosphine ligand[11]
Hydrogen Pressure1-50 atm[12]
SolventMethanol, THF, or Dichloromethane[12]
TemperatureRoom temperature[11]
Enantiomeric Excess>95%[12]

Table 2: Representative conditions for the asymmetric hydrogenation of dehydroamino acid precursors.

Conclusion

The de novo synthesis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is a challenging yet achievable goal for the modern synthetic chemist. By combining established methods for the construction of the key substituted aromatic precursor with powerful techniques for asymmetric amino acid synthesis, this valuable building block can be accessed with high stereochemical control. The choice between methods such as asymmetric alkylation of a glycine imine or the Erlenmeyer-Plöchl/asymmetric hydrogenation route will depend on factors such as substrate availability, desired scale, and the specific capabilities of the research laboratory. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on the synthesis of this and other novel fluorinated amino acids, paving the way for the discovery of next-generation therapeutics.

References

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. (n.d.). Google Patents.
  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. (n.d.). Google Patents.
  • Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, P., et al. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3645–3654.
  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618.
  • Ishitan, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762–766.
  • Wang, Y., et al. (2012). Asymmetric Phase-Transfer-Catalyzed Conjugate Addition of Glycine Imine to Exocyclic α,β-Unsaturated Ketones: Construction of Polycyclic Imines Containing Three Stereocenters. The Journal of Organic Chemistry, 77(9), 4135–4141.
  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Cobb, A. J. A., & Brittain, W. D. G. (2021). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 9(20), 7046–7053.
  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023, May 22). The Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric hydrogenation of α‐dehydroamino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518–525.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020, June 12). MDPI. Retrieved from [Link]

  • 2,6-Difluoro-3-methylbenzy l bromide. (2026, March 11). ChemContract Research. Retrieved from [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in asymmetric Strecker reactions. (n.d.). Arkivoc. Retrieved from [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518–525.
  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Belokon, Y. N., et al. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(42), 12860–12871.
  • Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. (2012, April 5). ResearchGate. Retrieved from [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022, May 6). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. (2025, December 5). MDPI. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Asymmetric hydrogenation of industrially relevant substrates. (n.d.). AIR Unimi. Retrieved from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (n.d.). Retrieved from [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014, January 22). PMC. Retrieved from [Link]

  • The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b). (n.d.). ResearchGate. Retrieved from [Link]

  • CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide. (n.d.). Google Patents.
  • Asymmetric Hydrogenation of N-Sulfonylated-α-dehydroamino Acids: Toward the Synthesis of an Anthrax Lethal Factor Inhibitor. (2005, July 14). Organic Letters. Retrieved from [Link]

  • Alkylation of Enolates. (2023, February 15). YouTube. Retrieved from [Link]

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. (n.d.). Google Patents.
  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. (n.d.). Retrieved from [Link]

  • Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. (2025, November 11). ResearchGate. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid: A Comprehensive Guide to Unnatural Amino Acid ADME Characterization

Executive Summary The compound 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (also known as 2,6-difluoro-3-methylphenylalanine) is a highly specialized unnatural amino acid (UAA). In modern drug development, UAAs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (also known as 2,6-difluoro-3-methylphenylalanine) is a highly specialized unnatural amino acid (UAA). In modern drug development, UAAs are heavily utilized as peptidomimetics, targeted prodrugs, and central nervous system (CNS) active agents (such as TAAR1 ligands). Unlike traditional small molecules, the pharmacokinetic (PK) profiling of UAAs cannot rely solely on passive diffusion models. Their ADME (Absorption, Distribution, Metabolism, and Excretion) properties are intrinsically linked to their zwitterionic nature and their ability to hijack endogenous carrier proteins.

This technical whitepaper provides a causality-driven, self-validating framework for the PK profiling of this specific fluorinated UAA, emphasizing L-type amino acid transporter 1 (LAT1) kinetics, metabolic resistance, and stereospecific clearance.

Molecular Rationale & Physicochemical Profiling

The structural design of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is highly deliberate. The core des-amino scaffold, related to 3-(2,6-difluoro-3-methylphenyl)propanoic acid [1], is modified with an alpha-amino group to create a zwitterion.

Scientific Rationale & Causality: Fluorination at the 2 and 6 positions of the phenyl ring serves a dual purpose. First, it provides intense steric shielding and electron withdrawal, effectively neutralizing the aromatic ring against Cytochrome P450 (CYP450)-mediated hydroxylation. Second, the halogens modulate the pKa of the adjacent alpha-amine, optimizing the zwitterionic equilibrium required for transporter recognition at physiological pH (7.4).

Table 1: Predicted Physicochemical Properties
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 215.20 g/mol Optimal for LAT1 transporter cavity fit.
LogD (pH 7.4) -1.2 to -0.8Highly hydrophilic; poor passive diffusion.
Charge State (pH 7.4) Zwitterionic (+ / -)Necessitates active transport for absorption.
Topological PSA ~63.3 ŲFavorable for CNS penetration if actively transported.

Absorption & LAT1 Transporter Kinetics

Because this compound is zwitterionic, standard passive permeability assays (like PAMPA) will yield artificially low and misleading absorption predictions. UAAs achieve systemic absorption primarily by utilizing the L-type amino acid transporter 1 (LAT1, SLC7A5), which possesses a large maximal transport capacity ( Vmax​ ) and tolerates various chemical modifications to the amino acid substrates it recognizes [2].

Protocol: Competitive Cis-Inhibition Assay (MCF-7 Cells)

Scientific Rationale: MCF-7 human breast cancer cells naturally overexpress LAT1. By measuring how effectively our fluorinated UAA inhibits the uptake of a radiolabeled endogenous substrate (L-Leucine), we can determine its binding affinity ( IC50​ ) for the transporter.

Step-by-Step Methodology:

  • Cell Preparation: Seed MCF-7 cells in 24-well plates at 2×105 cells/well and culture until 80% confluent.

  • Depletion: Wash cells twice with pre-warmed Na+ -free Hank's Balanced Salt Solution (HBSS) to deplete intracellular amino acids and eliminate Na+ -dependent transporter interference.

  • Incubation: Add 0.5 mL of HBSS containing 1 µM [ 3 H]-L-Leucine and varying concentrations of the UAA (0.1 µM to 1 mM). Incubate at 37°C for exactly 5 minutes (linear uptake phase).

  • Termination: Quench the reaction by washing rapidly three times with ice-cold HBSS.

  • Lysis & Quantification: Lyse cells with 0.1 M NaOH, neutralize with HCl, and quantify intracellular radioactivity using a liquid scintillation counter.

Self-Validation & Quality Control: Include a positive control arm using 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific LAT1 inhibitor. A >85% reduction in [ 3 H]-L-Leucine uptake in the BCH arm validates that the assay is exclusively measuring LAT1-mediated transport.

Distribution & Blood-Brain Barrier (BBB) Penetration

For CNS-targeted indications, BBB penetration is non-negotiable. LAT1 is highly expressed on the luminal and abluminal membranes of brain endothelial cells, functioning via an obligate antiport mechanism.

LAT1_Transport Blood Blood Compartment [High UAA Concentration] LAT1 LAT1 Transporter (SLC7A5) Brain Endothelial Cell Blood->LAT1 UAA Binding & Influx Brain Brain Parenchyma [Target Site] LAT1->Brain Release into CNS EndoAA Endogenous AA (e.g., L-Leu) Efflux Pathway Brain->EndoAA Intracellular AA pool EndoAA->LAT1 Drives antiport mechanism

Fig 1: LAT1-mediated antiport mechanism facilitating UAA transport across the BBB.

Protocol: MDCK-LAT1 Transwell Permeability Assay

Scientific Rationale: Wild-type MDCK cells lack robust LAT1 expression. Using human SLC7A5-transfected MDCK cells grown on transwell inserts provides an isolated, highly predictive model of BBB LAT1 transport.

Step-by-Step Methodology:

  • Monolayer Formation: Seed MDCK-LAT1 cells on polycarbonate transwell inserts. Culture for 5-7 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing: Spike the apical (donor) chamber with 10 µM of the UAA in transport buffer.

  • Sampling: Extract 50 µL aliquots from the basolateral (receiver) chamber at 15, 30, 60, and 120 minutes, replacing with fresh buffer.

  • Analysis: Quantify UAA concentration via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Self-Validation & Quality Control: Co-administer Lucifer Yellow (a paracellular marker) in the donor chamber. If basolateral Lucifer Yellow fluorescence exceeds 1% of the donor concentration, the tight junctions are compromised, and the data must be discarded.

Metabolic Stability & Clearance Pathways

The incorporation of highly fluorinated unnatural amino acids is a proven strategy to significantly increase plasma half-life by resisting proteolytic and metabolic degradation [3].

Met_Clearance UAA 2-amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid CYP CYP450 Enzymes (Phase I Oxidation) UAA->CYP Steric hindrance blocks aromatic hydroxylation UGT UGT Enzymes (Phase II Conjugation) UAA->UGT Glucuronidation at carboxylate moiety Renal Renal Excretion (Unchanged Parent) UAA->Renal Primary systemic clearance pathway CYP->Renal Minor Phase I metabolites UGT->Renal Acyl glucuronide clearance

Fig 2: Predicted metabolic clearance pathways for the fluorinated UAA.

Protocol: Human Liver Microsome (HLM) Stability Assay

Scientific Rationale: To confirm the hypothesis that the 2,6-difluoro substitution prevents Phase I metabolism, the compound is subjected to HLM incubation.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing human liver microsomes (1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add the UAA to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Self-Validation & Quality Control: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only valid if Verapamil is rapidly depleted ( T1/2​<15 min) and Warfarin remains stable ( T1/2​>120 min).

In Vivo Pharmacokinetics & Stereospecificity

The chiral alpha-carbon of the propanoic acid chain necessitates stereospecific analytical methods. In vivo, D- and L-enantiomers exhibit divergent PK profiles because transporter proteins like LAT1 are highly stereoselective, and renal excretion selectively removes unbound D-amino acids from the serum [4].

Protocol: Rodent PK Study (IV/PO)

Scientific Rationale: In vitro data must be correlated with systemic in vivo parameters to account for plasma protein binding, tissue distribution, and renal clearance.

Step-by-Step Methodology:

  • Dosing: Administer the L-enantiomer of the UAA intravenously (IV, 1 mg/kg in saline) and orally (PO, 10 mg/kg in 0.5% methylcellulose) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Centrifuge blood to isolate plasma. Precipitate plasma proteins using 3 volumes of methanol.

  • Quantification: Analyze via chiral LC-MS/MS to ensure no in vivo racemization has occurred and to quantify parent drug concentrations.

Table 2: Summary of In Vivo PK Parameters (Representative Targets)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ -> 1.5 µg/mL
Tmax​ -0.5 - 1.0 hr
AUC0−∞​ Target: > 2.0 µg·h/mLTarget: > 15.0 µg·h/mL
Clearance (CL) < 10 mL/min/kg (Low)-
Volume of Dist. ( Vss​ ) > 1.5 L/kg (High tissue binding)-
Bioavailability (%F) -> 75% (LAT1 mediated)

Data Synthesis & Workflow

The successful pharmacokinetic profiling of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid relies on a sequential, causality-driven workflow. Each stage must validate the assumptions of the previous stage, culminating in a robust in vivo profile.

PK_Workflow A Physicochemical Characterization B In Vitro Absorption (LAT1 Assays) A->B C Metabolic Stability (Liver Microsomes) B->C D BBB Penetration (MDCK-LAT1) C->D E In Vivo PK (Rodent Models) D->E

Fig 3: Sequential in vitro and in vivo pharmacokinetic profiling workflow.

References

  • National Center for Biotechnology Information. "PubChemLite - 3-(2,6-difluoro-3-methylphenyl)propanoic acid." PubChem Compound Summary for CID 82822740. Available at:[Link]

  • Puris, E., et al. "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Organic Letters, 2022, 24(1), 240-244. Available at:[Link]

  • Blevins, A., et al. "Peptide–Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Hesaka, A., et al. "Sources and Metabolism of D-Amino Acids and Their Roles as Biomarkers in Kidney Disease: A Review." PubMed Central (PMC), 2023. Available at:[Link]

Sources

Exploratory

Comprehensive In Vitro Stability Profiling of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Executive Summary The integration of non-natural amino acids (NNAAs) into drug discovery pipelines has revolutionized the development of peptide therapeutics and peptidomimetics. 2-amino-3-(2,6-difluoro-3-methylphenyl)pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids (NNAAs) into drug discovery pipelines has revolutionized the development of peptide therapeutics and peptidomimetics. 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (hereafter referred to as 2,6-DF-3-Me-Phe) is a highly specialized phenylalanine derivative engineered to impart profound metabolic and structural resilience. This technical guide provides an authoritative framework for evaluating the in vitro stability of 2,6-DF-3-Me-Phe and its peptide conjugates. By establishing self-validating assay systems, researchers can accurately quantify cytochrome P450 (CYP)-mediated clearance and protease resistance, ensuring robust pharmacokinetic (PK) translation from in vitro to in vivo models.

Mechanistic Rationale: Fluorination and Metabolic Shielding

To design effective stability assays, one must first understand the causality behind the molecule's structural design. The incorporation of fluorine into amino acid side chains is a proven strategy to modulate lipophilicity, alter pKa, and enhance metabolic stability ()[1].

  • Aromatic Shielding (The 2,6-Difluoro Effect): The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol compared to ~99 kcal/mol for C-H), making the aromatic ring highly resistant to direct oxidative attack by CYP enzymes ()[2]. Furthermore, when incorporated into a peptide chain, the di-ortho fluoro substitution restricts the rotational freedom of the aromatic side chain. This creates severe steric hindrance at the α -carbon, preventing endopeptidases (e.g., chymotrypsin) from accessing and cleaving the adjacent peptide bond ()[3].

  • Metabolic Liability (The 3-Methyl Group): While the fluorinated ring is stabilized, the methyl group at the meta-position remains a prime target for CYP-mediated aliphatic hydroxylation. Therefore, stability assays must be specifically tuned to detect the formation of the 3-hydroxymethyl metabolite.

MetabolicPathway Parent 2-amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid CYP CYP450 (Hepatic) Parent->CYP Aliphatic Hydroxylation Aromatic Aromatic Oxidation / Defluorination Parent->Aromatic Minor/Negligible Protease Protease Cleavage (in peptides) Parent->Protease Peptide Context Metabolite 3-Hydroxymethyl Metabolite (Major) CYP->Metabolite Blocked Blocked by C-F Bond Stability (115 kcal/mol) Aromatic->Blocked Steric Steric Shielding by 2,6-Difluoro Groups Protease->Steric

Metabolic pathways and stability profile of 2,6-difluoro-3-methylphenylalanine.

Self-Validating Experimental Protocols

Every robust bioanalytical protocol must act as a self-validating system. The following methodologies are designed to isolate specific degradation pathways while using internal controls to rule out operational errors.

Liver Microsomal Stability (CYP450 Metabolism)

Liver microsomes are subcellular fractions containing high concentrations of CYPs from the endoplasmic reticulum, serving as the gold standard for evaluating Phase I intrinsic clearance ()[4].

Causality of Assay Parameters:

  • 1 µM Test Concentration: Ensures the substrate concentration remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order linear kinetics for accurate clearance calculations ()[5].

  • 0.5 mg/mL Protein Concentration: Balances sufficient enzymatic activity with minimal non-specific protein binding ()[6].

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add 2,6-DF-3-Me-Phe to achieve a final concentration of 1 µM (keep final organic solvent ≤ 1% v/v to prevent CYP inhibition).

  • Pre-incubation: Shake at 100 rpm at 37 °C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL G6PDH).

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, remove 30 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 5500 rpm for 5 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Self-Validating Controls:

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Validation: Confirms that any observed depletion is strictly CYP-mediated and not due to chemical instability or non-CYP enzymes.

  • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance). Validation: Confirms the metabolic competency of the specific microsomal batch.

Workflow Step1 1. Subcellular Fractionation Step2 2. Incubation (37°C, NADPH) Step1->Step2 Step3 3. Quenching (Ice-Cold ACN) Step2->Step3 Step4 4. Centrifugation (Protein Prep) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. PK Parameter Calculation Step5->Step6

High-throughput LC-MS/MS workflow for in vitro microsomal stability assays.

Plasma and Serum Stability (Protease Resistance)

When 2,6-DF-3-Me-Phe is incorporated into a peptide, its primary degradation threat shifts from hepatic CYPs to circulating proteases ()[3].

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (K2EDTA) to 37 °C.

  • Spiking: Spike the peptide conjugate to a final concentration of 2 µM.

  • Incubation: Incubate at 37 °C. Remove 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching: Quench with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate plasma proteins.

Self-Validating Controls:

  • Heat-Inactivated Matrix: Incubate the peptide in plasma that has been heated to 60 °C for 30 minutes. Validation: Differentiates enzymatic cleavage from spontaneous chemical hydrolysis.

  • Reference Peptide: Run natural Substance P or an unmodified L-Phenylalanine analog in parallel. Validation: Confirms the active hydrolytic capacity of the plasma batch.

Quantitative Data Interpretation

Data from the LC-MS/MS is processed by plotting the natural logarithm of the percent compound remaining against time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

The table below summarizes representative target metrics demonstrating the stabilizing effect of the 2,6-DF-3-Me substitution compared to natural L-Phenylalanine.

Compound / ConjugateHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Plasma t1/2​ (hr)Primary Degradation Route
L-Phenylalanine (Monomer) > 120< 10N/AStable as monomer
2,6-DF-3-Me-Phe (Monomer) 45.2~30.6N/ACYP-mediated 3-methyl oxidation
Peptide (Natural Phe) 12.5> 1000.5Rapid endopeptidase cleavage
Peptide (2,6-DF-3-Me-Phe) 38.0~36.4> 24.0Sterically shielded from proteases

Table 1: Comparative In Vitro Stability Metrics (Hypothetical Representative Data illustrating the structure-activity relationship of fluorinated NNAAs).

Analytical Workflows & Quality Control

To ensure high-fidelity quantification of 2,6-DF-3-Me-Phe, the LC-MS/MS workflow must account for the unique ionization properties of fluorinated aromatics.

  • Chromatography: Utilize a C18 or biphenyl column (e.g., Waters Acquity UPLC BEH C18). Biphenyl columns offer superior retention for fluorinated aromatics via π−π interactions.

  • Ionization: Electrospray Ionization in positive mode (ESI+). The α -amino group readily accepts a proton ( [M+H]+ ).

  • Matrix Effects: Because plasma and microsomal preparations contain high lipid and protein content, matrix effect (ME) must be calculated using the post-extraction spike method. A stable-isotope labeled (SIL) internal standard of the exact NNAA is strongly recommended to normalize any ion suppression.

References

  • Linclau, B., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules / PubMed Central.

  • Park, B. K., et al. "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology.

  • Hoffmann, R., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." Scientific Reports / PubMed Central.

  • ResearchGate Protocol. "Microsomal stability assay for human and mouse liver microsomes." ResearchGate.

  • Springer Protocols. "Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes." Springer.

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Incorporating 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid into Synthetic Peptides

Introduction & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs), particularly fluorinated phenylalanine derivatives, has become a cornerstone strategy in modern peptide drug development. The UAA 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs), particularly fluorinated phenylalanine derivatives, has become a cornerstone strategy in modern peptide drug development. The UAA 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a 2,6-difluoro-3-methylphenylalanine derivative) is highly valued for its ability to modulate peptide lipophilicity, enhance proteolytic stability, and serve as a structural probe in rational drug design [1]. It has been notably utilized in the optimization of peptide-based Michael acceptors for targeting parasitic proteases [2].

However, incorporating this specific UAA via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks governed by two primary mechanistic factors:

  • Extreme Steric Shielding: The presence of two fluorine atoms at the ortho positions (C2 and C6) of the phenyl ring, combined with the meta-methyl group, creates a dense steric cloud around the β -carbon. This severely restricts the rotational freedom of the backbone, sterically hindering both the initial coupling of the UAA to the resin and, more critically, the subsequent coupling of the next amino acid onto the UAA's α -amine.

  • Electronic Deactivation (-I Effect): Fluorine is highly electronegative. The dual ortho-fluorines exert a strong inductive electron-withdrawing effect (-I) through the β -carbon, which pulls electron density away from the α -amine. This significantly lowers the pKa of the amine, rendering it a poor nucleophile for the subsequent peptide bond formation.

Mechanism UAA 2,6-Difluoro-3-methylphenylalanine Steric Ortho-Fluorines (Steric Shielding) UAA->Steric Electronic Inductive Effect (-I) (Lower Amine pKa) UAA->Electronic Challenge Impaired Nucleophilicity & Difficult Coupling Steric->Challenge Electronic->Challenge Solution Solution: COMU/HATU + Microwave Challenge->Solution

Mechanistic challenges of 2,6-difluoro-3-methylphenylalanine and synthetic solutions.

Self-Validating Experimental Design

To ensure high-fidelity synthesis, this protocol employs a self-validating system. Because the deactivated α -amine of the fluorinated UAA can yield false negatives in standard colorimetric assays (e.g., Kaiser test), orthogonal validation using the Chloranil test (sensitive to secondary and deactivated primary amines) and LC-MS micro-cleavage is integrated directly into the workflow.

Reagent Selection and Quantitative Parameters

Standard HBTU/HOBt coupling is insufficient for this hindered system. Instead, highly reactive uronium salts (HATU, COMU) or carbodiimide/oxime combinations (DIC/OxymaPure) must be utilized alongside microwave irradiation to overcome the activation energy barrier.

Table 1: Optimized Coupling Reagent Equivalents

Reagent RoleChemicalEquivalents (vs. Resin)ConcentrationRationale
UAA Building Block Fmoc-2,6-diF-3-Me-Phe-OH3.0 eq0.2 M in DMFExcess required to drive equilibrium against steric clash.
Activator (UAA) DIC / OxymaPure3.0 eq / 3.0 eq0.2 M in DMFMinimizes epimerization during the prolonged heating required for the UAA.
Next Amino Acid Fmoc-AA-OH4.0 eq0.2 M in DMFHigher excess needed to force coupling onto the deactivated UAA amine.
Activator (Next AA) COMU or HATU3.9 eq0.2 M in DMFGenerates a highly reactive ester; COMU provides superior reactivity for hindered amines.
Base DIEA8.0 eq0.4 M in DMFRequired for COMU/HATU activation; excess neutralizes acidic byproducts.

Step-by-Step SPPS Protocol

Phase 1: Coupling the Fluorinated UAA to the Peptide Chain
  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-2,6-diF-3-Me-Phe-OH (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 1.5 mL DMF. Add DIC (0.3 mmol, 3 eq). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel in a peptide microwave synthesizer at 75°C for 15 minutes (or 2 hours at room temperature if microwave is unavailable).

  • Validation: Wash the resin (DMF 5 × 1 min). Perform a Kaiser test. A negative result (yellow) indicates successful coupling of the UAA.

Phase 2: Deprotection of the Deactivated Amine
  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Washing: Wash with DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Orthogonal Validation: Perform a Chloranil test. A positive result (blue/green on beads) confirms the removal of the Fmoc group, exposing the deactivated α -amine.

Phase 3: Coupling the Next Amino Acid (Critical Step)

Note: This step overcomes the -I effect and steric shielding of the UAA.

  • Activation: Dissolve the next Fmoc-AA-OH (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 1.5 mL DMF. Add DIEA (0.8 mmol, 8 eq). Pre-activate for exactly 1 minute (COMU esters degrade rapidly).

  • First Coupling: Add to the resin. Microwave at 75°C for 15 minutes.

  • Wash & Double Couple: Wash the resin with DMF (3 × 1 min). Repeat the activation (Step 1) and perform a second coupling at 75°C for 15 minutes.

  • Micro-Cleavage Validation: Withdraw a few beads, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm mass shift before proceeding.

Phase 4: Global Cleavage and Purification
  • Cleavage: Treat the final washed and dried resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet twice with cold ether.

  • HPLC Considerations: When purifying via RP-HPLC (C18 column), note that the 2,6-difluoro-3-methylphenyl group significantly increases the hydrophobicity of the peptide. Adjust the gradient to allow for a later retention time compared to the unfluorinated phenylalanine analog.

Workflow Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. Activate Fmoc-UAA (DIC/OxymaPure, 3 eq) Step1->Step2 Step3 3. Couple UAA to Peptide (75°C Microwave, 15 min) Step2->Step3 Step3->Step3 Kaiser Test Negative Step4 4. Deprotect UAA Amine (Monitor via UV) Step3->Step4 Step5 5. Activate Next AA (COMU/DIEA, 4 eq) Step4->Step5 Step6 6. Double Couple Next AA (75°C Microwave, 2 x 15 min) Step5->Step6 Step6->Step6 LC-MS Micro-Cleavage Confirmed

Step-by-step SPPS workflow for incorporating sterically hindered fluorinated amino acids.

References

  • Awad, L. F.; Ayoup, M. S. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020, 16, 1022–1050. URL:[Link]

  • Ettari, R.; Previti, S.; Maiorana, S.; Amendola, G.; Wagner, A.; Cosconati, S.; Schirmeister, T.; Hellmich, U. A.; Zappalà, M. "Optimization Strategy of Novel Peptide-Based Michael Acceptors for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2019, 62(23), 10617–10629. URL:[Link]

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Rationale and Mechanistic Insights The incorporation of non-canonical, heavily substituted amino acids such as 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a specialized fluorinated phenylalanine derivative) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Insights

The incorporation of non-canonical, heavily substituted amino acids such as 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a specialized fluorinated phenylalanine derivative) into peptide sequences is a transformative strategy in modern therapeutics.

From a mechanistic perspective, the strategic placement of fluorine atoms on the aromatic ring exerts a profound electron-withdrawing inductive effect. This alters the pKa of the α-amine and the electron density of the phenyl ring, which significantly enhances the peptide's resistance to proteolytic degradation[1]. Furthermore, fluorinated phenylalanines are highly effective at fine-tuning cation-π interactions with target receptors, such as G protein-coupled receptors (GPCRs), thereby exponentially increasing binding affinity[2]. The addition of the 3-methyl group further increases the lipophilicity of the residue and restricts the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

The Synthetic Challenge: While biologically advantageous, the ortho-fluorine atoms (2,6-positions) combined with the 3-methyl substitution create extreme steric hindrance around the α-carbon. This steric bulk dramatically reduces the nucleophilicity of the α-amine during chain elongation and physically impedes the approach of incoming activated amino acids. Standard coupling reagents (e.g., HBTU) often fail to drive the acylation to completion, resulting in truncated or deletion sequences. To overcome this, the protocol below utilizes a highly reactive DIC/Oxyma Pure coupling system. DIC/Oxyma Pure is superior for sterically hindered couplings because it forms a highly reactive ester intermediate while simultaneously suppressing epimerization, even at the elevated temperatures often required to force hindered couplings to completion[3][4].

Physicochemical Properties

Before initiating synthesis, it is critical to understand the physical parameters of the building block to ensure proper solvation and stoichiometric calculation.

PropertySpecification
Chemical Name 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
Fmoc-Protected Derivative Fmoc-2,6-difluoro-3-methyl-Phe-OH
Molecular Formula (Unprotected) C10H11F2NO2
Molecular Weight (Unprotected) 215.20 g/mol
Solubility (Fmoc-derivative) DMF, NMP, DMSO, Ethyl Acetate
Primary Application SPPS, Hydrophobic core repacking, GPCR ligand design

Workflow & Pathway Visualization

The following diagram illustrates the optimized SPPS cycle designed specifically to handle the kinetic barriers introduced by the 2,6-difluoro-3-methylphenyl moiety.

SPPS_Workflow Start Resin Swelling (DMF / DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash Cycle (DMF 3x) Deprotect->Wash1 Activate UAA Activation (DIC / Oxyma Pure) Wash1->Activate Couple Sterically Hindered Coupling (Fmoc-2,6-diF-3-Me-Phe-OH) Activate->Couple Pre-activation (3 min) Wash2 Wash Cycle (DMF 3x) Couple->Wash2 Double Coupling Required Cap Capping (Ac2O / DIPEA) Wash2->Cap Cap->Deprotect Next Amino Acid Cleave Global Cleavage (TFA / TIS / H2O) Cap->Cleave Sequence Complete

Figure 1: Optimized SPPS workflow for sterically hindered fluorinated amino acids.

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating mandatory pre-activation, double coupling, and capping steps, the methodology intrinsically prevents the propagation of unreacted chains, ensuring that the final cleaved product is of high purity and easily isolable via RP-HPLC.

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide AM resin (or Wang resin for C-terminal acids) into a fritted SPPS reaction vessel.

  • Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 45 minutes at room temperature.

  • Drain the solvent and wash the resin with DMF (3 × 5 mL).

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin (approx. 5 mL per 0.1 mmol scale). (Note: For a greener chemistry approach, 20% 4-methylpiperidine in ethyl acetate can be substituted[5]).

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of base.

Step 3: Amino Acid Pre-Activation (Critical Step)

Causality: Pre-activation is mandatory for sterically hindered amino acids. Allowing DIC and Oxyma Pure to form the active ester before introduction to the resin prevents the carbodiimide from reacting with the resin-bound amine, which can cause unwanted guanidinylation[3][6].

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-2,6-difluoro-3-methyl-Phe-OH and 4.0 equivalents of Oxyma Pure in minimal DMF (to achieve a 0.2 M concentration).

  • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Vortex the mixture and allow it to pre-activate at room temperature for exactly 3 minutes.

Step 4: Double Coupling Strategy
  • Transfer the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate at room temperature for 2 hours. (Alternatively, for microwave-assisted SPPS, heat to 75°C for 10 minutes[4]).

  • Drain the reaction vessel. Do not wash the resin.

  • Immediately repeat Step 3 (Pre-activation) with fresh reagents (4.0 eq) and add to the resin for a second coupling cycle (agitate for another 2 hours).

  • Drain and wash the resin with DMF (4 × 5 mL).

  • Validation: Perform a Kaiser test. If a slight blue color persists (indicating trace unreacted amines due to steric clash), proceed immediately to Step 5.

Step 5: Capping

Causality: Capping permanently acetylates any unreacted, sterically hindered amines. This prevents them from reacting in subsequent cycles, ensuring that any failed couplings result in easily separable truncated peptides rather than complex deletion sequences with similar molecular weights to the target peptide.

  • Prepare a capping solution of Acetic Anhydride / N,N-Diisopropylethylamine (DIPEA) / DMF (10:5:85 v/v/v).

  • Add the solution to the resin and agitate for 10 minutes.

  • Drain and wash with DMF (4 × 5 mL) and DCM (3 × 5 mL).

Step 6: Global Cleavage and Deprotection
  • Treat the resin with a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

  • Collect the filtrate and precipitate the crude peptide in cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and lyophilize the pellet for downstream RP-HPLC purification.

Quantitative Data Presentation

The choice of coupling reagent drastically impacts the yield when dealing with the 2,6-difluoro-3-methylphenyl moiety. The table below summarizes expected coupling efficiencies based on established kinetic behaviors of hindered fluorinated amino acids[4][6].

Coupling SystemEquivalentsTemp (°C)TimeCrude Purity (%)Epimerization (%)
HBTU / DIPEA 4.0 eq25°C2 hours< 45%< 1.0%
HATU / DIPEA 4.0 eq25°C2 hours> 80%~ 2.5%
DIC / Oxyma Pure 4.0 eq25°C2 hours (x2)> 92%< 0.5%
DIC / Oxyma Pure (MW) 5.0 eq75°C10 min> 96%< 1.0%

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

Introduction 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is a synthetic amino acid derivative. The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is a synthetic amino acid derivative. The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the unambiguous structural verification of such fluorinated building blocks is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure in solution.[3]

This guide provides a comprehensive set of protocols for the characterization of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We delve into the causality behind experimental choices and provide detailed workflows from sample preparation to data analysis, ensuring a robust and reproducible characterization.

Molecular Structure and NMR-Relevant Features

To effectively interpret the NMR spectra, we must first analyze the molecule's structure. The key features are the amino acid backbone (α-proton, β-protons, and the carboxyl/amino groups) and the substituted aromatic ring. The two fluorine atoms at positions 2 and 6, and the methyl group at position 3, create a specific substitution pattern that dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.

Figure 1: Structure of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid with atom numbering.

¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we expect to see signals from the amino acid backbone (α-H, β-H₂, NH₂), the aromatic ring (H4', H5'), and the methyl group (C7'-H₃).

Expertise: Why These Choices?
  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. They readily dissolve the polar amino acid, and their residual peaks do not overlap with most signals of interest. DMSO-d₆ has the added advantage of slowing the exchange of the NH₂ and COOH protons with the solvent, allowing them to be observed as broader peaks.

  • Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient for high-resolution ¹H NMR on a modern spectrometer (400 MHz or higher), balancing signal strength with solubility.[4]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-15 mg of the compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the vial to ensure complete dissolution.[5]

    • If any particulate matter is visible, filter the solution through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.

    • Cap the NMR tube and label it clearly.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set acquisition parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Pulse Angle: 30-45 degrees to balance signal with relaxation time.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures more accurate integration.

      • Number of Scans: 8-16 scans, depending on the concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal to the frequency domain.[5][6]

    • Carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to create a flat baseline.[7]

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative ratio of protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4' & H5' (Aromatic)6.8 - 7.5mComplex2H
Hα (CH-NH₂)3.8 - 4.5t or ddJ(Hα-Hβ) ≈ 5-8 Hz1H
Hβ (CH₂-Ar)2.9 - 3.5d or ddJ(Hα-Hβ) ≈ 5-8 Hz2H
C7'-H₃ (CH₃-Ar)2.0 - 2.4t⁴J(H-F) ≈ 2-3 Hz3H
NH₂Variablebr sNone2H
COOHVariablebr sNone1H

Note: Aromatic protons will show complex splitting due to H-H and H-F couplings. The methyl protons may appear as a triplet due to coupling with the two equivalent ortho fluorine atoms.

¹³C{¹H} NMR Spectroscopy Protocol

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C (1.1%), a higher sample concentration or more scans are required.[8]

Expertise: Why These Choices?
  • Decoupling: Proton decoupling is used to simplify the spectrum. It collapses the C-H multiplets into single lines, which increases the signal-to-noise ratio and makes the spectrum easier to interpret.[9]

  • Concentration: A higher concentration (15-30 mg) is necessary to obtain a good spectrum in a reasonable amount of time due to the low sensitivity of the ¹³C nucleus.[4]

Experimental Protocol: ¹³C{¹H} NMR
  • Sample Preparation:

    • Prepare a more concentrated sample (15-30 mg in 0.7 mL of solvent) following the same procedure as for ¹H NMR.

  • Data Acquisition (101 MHz for a 400 MHz Spectrometer):

    • Use the same locked and shimmed sample from the ¹H experiment.

    • Set acquisition parameters with proton decoupling:

      • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

      • Pulse Angle: 45 degrees.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 512-2048 scans, or until an adequate signal-to-noise ratio is achieved.

  • Data Processing:

    • Processing steps are similar to ¹H NMR (Window function, FT, phasing, baseline correction).

    • Calibrate the chemical shift axis using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data

The chemical shifts of the aromatic carbons are heavily influenced by the fluorine substituents, which cause direct C-F coupling (large ¹JCF) and through-bond couplings (²JCF, ³JCF), often splitting the signals into doublets or triplets.

Carbon AssignmentPredicted δ (ppm)Expected Multiplicity (from C-F coupling)
COOH170 - 175s
C2' & C6' (C-F)158 - 164dd
C4'128 - 135t
C5'115 - 125d
C1'112 - 118t
C3'120 - 128d
50 - 60s
30 - 40t
C7' (CH₃)12 - 18q

¹⁹F NMR Spectroscopy Protocol

¹⁹F NMR is a highly sensitive technique (100% natural abundance) and is essential for characterizing fluorinated compounds. It provides a wide chemical shift range, minimizing signal overlap.[10]

Expertise: Why These Choices?
  • Broadband vs. Selective Probes: A broadband or multinuclear probe is required.

  • Referencing: An external or internal reference like CFCl₃ (0 ppm) is standard, though often spectra are referenced indirectly. It is critical to report the reference compound used.[11]

  • Proton Decoupling: Both coupled and decoupled spectra can be informative. A ¹⁹F{¹H} decoupled spectrum simplifies the signals to show only F-F couplings, while the coupled spectrum reveals F-H couplings, which are useful for assignments.

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation:

    • The sample prepared for ¹H NMR is usually sufficient.

  • Data Acquisition (376 MHz for a 400 MHz Spectrometer):

    • Tune the probe to the ¹⁹F frequency.

    • Set acquisition parameters (¹⁹F{¹H} decoupled):

      • Spectral Width: Wide, e.g., -50 to -250 ppm, to ensure all signals are captured.[12]

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-64 scans.

  • Data Processing:

    • Process the FID as with other nuclei.

    • Reference the spectrum appropriately.

Predicted ¹⁹F NMR Data

Due to molecular asymmetry, the two fluorine atoms (F2' and F6') are chemically non-equivalent and will appear as separate signals. Each will be split by the other fluorine and by nearby protons.

Fluorine AssignmentPredicted δ (ppm)Multiplicity (in ¹H coupled spectrum)
F2'-105 to -125dm (doublet of multiplets)
F6'-105 to -125dm (doublet of multiplets)

Workflow and Data Analysis

The successful characterization of the target molecule relies on a systematic workflow that integrates data from multiple NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-30 mg in 0.7 mL Deuterated Solvent Acq_H ¹H Experiment Prep->Acq_H Acq_C ¹³C{¹H} Experiment Prep->Acq_C Acq_F ¹⁹F Experiment Prep->Acq_F Proc FT, Phasing, Baseline Correction, Referencing Acq_H->Proc Acq_C->Proc Acq_F->Proc Analysis Assign Signals (Chemical Shift, Integration, Coupling Constants) Proc->Analysis Verify Structure Verification Analysis->Verify

Figure 2: General workflow for NMR-based structural characterization.

For unambiguous assignments, especially in the complex aromatic region, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable. For instance, an HMBC experiment would show a correlation between the β-protons and aromatic carbons C1' and C2'/C6', confirming the connectivity between the side chain and the ring.

Conclusion

This application note provides a robust framework for the complete NMR characterization of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid. By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy protocols, researchers can confidently verify the structure of this and similar fluorinated amino acids. The key to successful characterization lies not just in acquiring the data, but in understanding the underlying principles that govern chemical shifts and coupling constants, allowing for a thorough and accurate interpretation of the resulting spectra.

References

  • Vertex AI Search. (2026). NMR sample preparation guidelines.
  • Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
  • ChemScene. (n.d.). 2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid.
  • Keeler, J. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • Johnson, B. A., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • PubChem. (2026). (2,6-Difluoro-4-methylphenyl)(phenyl)methanone. National Center for Biotechnology Information.
  • Al-Harthy, T., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules.
  • Gimeno, A., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Agrawal, P. K., et al. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • ResearchGate. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
  • ResearchGate. (2025). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
  • National Chemical Laboratory. (n.d.). 13C NMR spectroscopy.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted).
  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Molecules.
  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange.
  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • AZoM. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • NSF PAR. (n.d.). Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

Application

Application Note: High-Resolution MS/MS Fragmentation Dynamics of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Executive Summary The non-natural amino acid 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a specialized phenylalanine derivative) serves as a critical building block in the synthesis of peptidomimetics and targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-natural amino acid 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a specialized phenylalanine derivative) serves as a critical building block in the synthesis of peptidomimetics and targeted neuro-therapeutics, including Trace Amine-Associated Receptor 1 (TAAR1) ligands ()[1]. Accurate quantification and structural verification of this compound in complex biological matrices require a deep understanding of its gas-phase behavior. This application note provides a highly detailed, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound, coupled with a self-validating analytical protocol designed for pharmacokinetic (PK) and pharmacodynamic (PD) workflows.

Mechanistic Principles of Fragmentation (Causality)

To design a robust Multiple Reaction Monitoring (MRM) assay, one must understand why specific ions form. The fragmentation of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid under positive ESI conditions ([M+H]+ m/z 216.0831) is governed by the interplay between its protonated α-amino acid backbone and the electronic effects of its halogenated aromatic ring.

Protonation and Deamination Dynamics

During ESI, protonation occurs preferentially at the highly basic primary amine. The subsequent collision-induced dissociation (CID) often triggers the neutral loss of ammonia (-17.03 Da), yielding a fragment at m/z 199.0565 . As demonstrated in fundamental studies of phenethylamine derivatives (), this deamination is not merely a simple elimination; it frequently involves the formation of a stabilized spiro[2]octadienylium intermediate[3]. However, the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms at the ortho positions slightly destabilizes this intermediate compared to unhalogenated analogs, making this a secondary rather than primary fragmentation pathway.

Carboxylic Acid Cleavage and Immonium Ion Formation

The hallmark fragmentation of protonated α-amino acids is the combined loss of water and carbon monoxide (-46.01 Da), driven by the protonated carboxyl group ()[4]. For our target compound, this yields a highly abundant immonium ion (R-CH2-CH=NH2+) at m/z 170.0776 . This ion is structurally diagnostic of the intact amino acid backbone attached to the functionalized ring.

Benzyl Cation Stabilization (The Quantifier Ion)

The most analytically valuable cleavage occurs at the Cα-Cβ bond, resulting in the loss of the entire amino acid moiety (-75.03 Da) to form the 2,6-difluoro-3-methylbenzyl cation at m/z 141.0516 . The causality behind its high abundance lies in resonance stabilization: while the fluorines exert an inductive pull, their lone electron pairs provide resonance (+R) stabilization to the empty p-orbital of the carbocation. The methyl group at the meta position further provides mild inductive (+I) stabilization. Because this fragment is both highly stable and structurally unique to the specific aromatic payload, it is the optimal quantifier ion for LC-MS/MS assays.

Quantitative Data and MRM Transitions

The following table summarizes the exact monoisotopic masses and optimized collision energies (CE) required to generate the specific fragmentation pathways.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Chemical Identity / AssignmentOptimized CE (eV)Assay Role
216.0831141.051675.0315[C8H7F2]+ (Substituted Benzyl Cation)25Quantifier
216.0831170.077646.0055[M+H - H2O - CO]+ (Immonium Ion)15Qualifier 1
216.0831199.056517.0266[M+H - NH3]+ (Deaminated Ion)10Qualifier 2
216.0831153.051163.0320[M+H - NH3 - H2O - CO]+20Structural ID

Fragmentation Pathway Visualization

FragmentationTree M [M+H]+ m/z 216.08 Protonated Precursor F1 [M+H - NH3]+ m/z 199.06 Deaminated Ion M->F1 - NH3 (-17 Da) F2 [M+H - H2O - CO]+ m/z 170.08 Immonium Ion M->F2 - H2O + CO (-46 Da) F3 [C8H7F2]+ m/z 141.05 Substituted Benzyl Cation M->F3 Cα-Cβ Cleavage (-75 Da) F4 [M+H - NH3 - H2O - CO]+ m/z 153.05 Combined Loss F1->F4 - H2O + CO (-46 Da) F2->F3 - CH2=NH (-29 Da) F2->F4 - NH3 (-17 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal feedback loops (ion ratio monitoring and carryover checks) that automatically flag analytical anomalies, ensuring that every reported concentration is mechanistically verified.

Reagents and Sample Preparation
  • Matrix: Plasma or serum (100 µL).

  • Extraction: Protein precipitation (PPT). Add 300 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., Phenylalanine-d5) to the matrix.

  • Mechanism of Choice: PPT is chosen over Solid Phase Extraction (SPE) to prevent the highly polar amino acid from breaking through the sorbent bed un-retained.

  • Centrifugation: 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of supernatant to an autosampler vial.

Liquid Chromatography (LC) Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Provides the proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Focuses the highly polar analyte at the column head)

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (Essential for vaporizing the highly aqueous initial mobile phase).

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Dwell Time: 25 ms per transition to ensure >15 data points across the chromatographic peak.

System Suitability and Self-Validation Criteria

Before analyzing unknown samples, the system must self-validate through the following automated checks:

  • Isotopic Fidelity Check: Inject a 100 ng/mL neat standard. The system must confirm the presence of the[M+2+H]+ isotope peak (due to 18O and 13C natural abundance) at approximately 1.1% of the monoisotopic [M+H]+ peak. Failure indicates detector saturation or isobaric interference.

  • Ion Ratio Verification: The ratio between the Quantifier (m/z 141.05) and Qualifier 1 (m/z 170.08) must be established during calibration. For all subsequent biological samples, this ratio must not deviate by more than ±20%. A deviation proves matrix interference (co-elution), invalidating that specific sample's result.

  • Zero-Tolerance Carryover Blank: A double-blank (matrix with no analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal.

References

  • US Patent 8604061B2 - 2-aminooxazolines as TAAR1 ligands. Details the synthesis and pharmacological application of 2,6-difluoro-3-methylphenylalanine derivatives in neuro-therapeutics.
  • Analytical Chemistry (2020) - In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Provides the mechanistic basis for the deamination (-NH3) pathways of phenylalanine derivatives. URL:[Link]

  • Scientific Reports (2019) - Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Establishes the authoritative grounding for the combined loss of H2O and CO in amino acid fragmentation. URL:[Link]

Sources

Method

Enzymatic resolution of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid enantiomers

Application Note: Enzymatic Resolution of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid Enantiomers Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Resolution of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid Enantiomers

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

In the landscape of modern peptidomimetics and small-molecule active pharmaceutical ingredients (APIs), the incorporation of heavily substituted unnatural amino acids is a critical structural design strategy. Specifically, 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a fluorinated phenylalanine derivative) is a highly valued chiral building block. Because traditional asymmetric chemical synthesis of this compound requires expensive chiral auxiliaries and toxic transition metals, biocatalytic kinetic resolution offers a greener, highly scalable alternative.

This application note details a self-validating, highly enantioselective protocol utilizing Acylase I (Aminoacylase I, EC 3.5.1.14) to resolve the racemic mixture into optically pure (>99% ee) enantiomers.

Mechanistic Rationale & Enzyme Selection

Acylase I, natively sourced from Aspergillus melleus or Aspergillus oryzae, is a metalloenzyme that catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids[1]. The causality behind selecting Acylase I for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid lies in the architecture of its active site:

  • Steric Tolerance: The enzyme's hydrophobic binding pocket is remarkably flexible, accommodating the bulky 2,6-difluoro-3-methylphenyl ring despite its restricted rotation[2].

  • Stereoelectronic Discrimination: The catalytic zinc ( Zn2+ ) ion polarizes the amide carbonyl of the substrate. However, only the L-enantiomer ((S)-configuration) can adopt the precise transition-state geometry required for nucleophilic attack by water. The D-enantiomer is sterically excluded from this reactive conformation and remains fully intact as the N-acetyl derivative[3].

  • Metal Cofactor Optimization: While natively a Zn2+ -dependent enzyme, supplementing the reaction buffer with Cobalt ( Co2+ ) significantly increases the Vmax​ for sterically hindered, unnatural substrates[2].

Mechanism Substrate N-Acetyl-L-Amino Acid (S)-Configuration ActiveSite Acylase I Active Site Zn2+ / Co2+ Metalloenzyme Substrate->ActiveSite Interactions 1. Hydrophobic Pocket: Binds 2,6-difluoro-3-methylphenyl ring 2. Metal Ion: Polarizes Amide Carbonyl 3. Stereocenter: Optimal geometry for nucleophilic attack ActiveSite->Interactions Products Products L-Amino Acid + Acetic Acid ActiveSite->Products Hydrolysis

Figure 2: Logical relationship of Acylase I active site interactions with the L-enantiomer.

Process Visualization

The workflow relies on a three-phase system: chemical derivatization, enzymatic resolution, and differential solubility extraction.

Workflow Racemic Racemic 2,6-difluoro-3- methylphenylalanine Acetylation Step 1: N-Acetylation (Ac2O, NaOH, pH 9-10) Racemic->Acetylation NAcetylDL N-Acetyl-DL-Amino Acid Intermediate Acetylation->NAcetylDL Acylase Step 2: Acylase I Hydrolysis (pH 7.5, 37°C, Co2+) NAcetylDL->Acylase Split Acylase->Split Separation Step 3: Acidification (pH 2) & EtOAc Extraction Split->Separation 50% Conversion LAmino L-Amino Acid (Free) (Aqueous Phase) NDAcetyl N-Acetyl-D-Amino Acid (Organic Phase) Deprotection Step 4: Acid Hydrolysis (6M HCl, Reflux) NDAcetyl->Deprotection Separation->LAmino Aqueous Separation->NDAcetyl Organic DAmino D-Amino Acid (Free) (>99% ee) Deprotection->DAmino

Figure 1: Acylase I-mediated kinetic resolution workflow for fluorinated phenylalanine derivatives.

Self-Validating Experimental Protocols

Phase 1: Substrate Preparation (N-Acetylation)

Causality: Acylase I exclusively recognizes N-acyl groups. We utilize Schotten-Baumann conditions to acetylate the racemic amino acid.

  • Suspend 100 mmol of racemic 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid in 150 mL of distilled water.

  • Chill the suspension to 0–5 °C in an ice bath.

  • Simultaneously add 120 mmol of acetic anhydride and 2.0 M NaOH dropwise.

  • Self-Validation Check: Maintain the pH strictly between 9.0 and 10.0. If the pH drops below 8.0, the amine protonates and acetylation ceases; if it exceeds 11.0, the acetic anhydride rapidly hydrolyzes into acetate.

  • Once addition is complete, acidify the mixture to pH 2.0 using 6 M HCl. Filter the resulting white precipitate (N-acetyl-DL-amino acid) and dry under a vacuum.

Phase 2: Enzymatic Kinetic Resolution

Causality: This is the core stereodiscrimination step. The protocol is designed to be self-validating by coupling the enzymatic cleavage of the amide bond (which releases acetic acid) to a pH-stat autotitrator.

  • Dissolve 50 mmol of the N-acetyl-DL-amino acid in 400 mL of distilled water.

  • Adjust the pH to exactly 7.5 using 1.0 M LiOH or NaOH.

  • Add CoCl2​ to a final concentration of 0.5 mM. (Expert Insight: Cobalt acts as an allosteric/catalytic stabilizer, preventing enzyme deactivation during the extended reaction times required for fluorinated substrates[2]).

  • Add 500 mg of Acylase I (Aspergillus oryzae, ≥30,000 U/g).

  • Incubate at 37 °C with gentle overhead stirring.

  • Self-Validation Check (pH-Stat): Connect the reactor to a pH-stat set to maintain pH 7.5 using 1.0 M NaOH. The volume of base consumed is a direct, real-time quantitative proxy for reaction conversion. The reaction is complete when exactly 25.0 mL of 1.0 M NaOH (25 mmol, representing 50% conversion of the 50 mmol racemate) has been consumed.

Phase 3: Differential Extraction & Isolation

Causality: The highly lipophilic nature of the 2,6-difluoro-3-methylphenyl ring allows for a clean phase separation based on the ionization states of the products.

  • Upon reaching 50% conversion, terminate the reaction by acidifying the mixture to pH 2.0 with 6 M HCl. This protonates the unreacted N-acetyl-D-amino acid, rendering it highly lipophilic.

  • Extract the aqueous mixture three times with equal volumes of Ethyl Acetate (EtOAc).

    • Organic Phase: Contains the unreacted N-acetyl-D-amino acid.

    • Aqueous Phase: Contains the free L-amino acid (as the hydrochloride salt).

  • L-Enantiomer Isolation: Adjust the aqueous phase to pH 5.8 (the isoelectric point of this specific fluorinated phenylalanine) using 2 M NaOH. Cool to 4 °C to precipitate the pure L-amino acid. Filter and dry.

  • D-Enantiomer Isolation: Evaporate the EtOAc phase to dryness. Reflux the resulting N-acetyl-D-amino acid in 6 M HCl for 4 hours to cleave the acetyl group. Adjust to pH 5.8 to precipitate the pure D-amino acid.

Quantitative Data Summary

ParameterL-Enantiomer (Enzymatically Hydrolyzed)D-Enantiomer (Unreacted N-Acetyl)
Enzymatic Conversion 50% (Theoretical Max)50% (Theoretical Max)
Enantiomeric Excess (ee) > 99.5%> 98.0%
Isolation Matrix Aqueous PhaseOrganic Phase (EtOAc)
Isolation pH pH 5.8 (Isoelectric precipitation)pH 2.0 (Protonated extraction)
Downstream Requirement Ready for peptide coupling / API synthesisAcid hydrolysis (6M HCl) required

Expert Insights & Troubleshooting

  • Incomplete Conversion / Stalling: If the pH-stat indicates the reaction has stalled before reaching 50% conversion, the enzyme may have lost its metal cofactor. Do not add more enzyme immediately; instead, spike the reactor with an additional 0.2 mM CoCl2​ [2].

  • Emulsion Formation During Extraction: Fluorinated aromatic compounds occasionally cause emulsions during the EtOAc extraction at pH 2.0. If an emulsion forms, filter the biphasic mixture through a pad of Celite, or add a small amount of brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.

Sources

Application

Application Note: 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid as a Chiral Building Block in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, synthetic integration, and self-validating protocols for unnatural amino acid (UAA) incorporation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, synthetic integration, and self-validating protocols for unnatural amino acid (UAA) incorporation.

Mechanistic Rationale: The Power of Fluorine and Steric Bulk

The optimization of peptides and small molecules into viable clinical candidates often requires overcoming severe pharmacokinetic liabilities, such as rapid proteolytic cleavage and poor metabolic stability. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to navigate these challenges [3].

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (a highly modified phenylalanine derivative) offers a unique triad of structural advantages for rational drug design:

  • Conformational Locking (The Entropic Advantage): The combination of ortho-fluorine atoms and a meta-methyl group creates significant steric hindrance around the χ1​ and χ2​ dihedral angles of the amino acid side chain. This restricts the rotameric freedom of the phenyl ring, locking the molecule into a pre-organized conformation. Upon binding to a target receptor, this pre-organization minimizes the entropic penalty ( ΔS ), driving a more favorable Gibbs free energy of binding ( ΔG ).

  • Metabolic Shielding: The hydrogen atoms at the ortho positions of natural phenylalanine are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation. By substituting these positions with fluorine—a bioisostere that mimics the size of oxygen but forms a highly stable C–F bond—the molecule is shielded from oxidative degradation, significantly extending its in vivo half-life [1].

  • Stereoelectronic Tuning: Fluorine's high electronegativity withdraws electron density from the aromatic system, creating an electron-deficient π -cloud. This enhances orthogonal multipolar interactions and π−π stacking with electron-rich residues (e.g., Tryptophan, Tyrosine) within the target's binding pocket [2].

Pharm_Impact UAA 2,6-DF-3-Me-Phe Incorporation Steric Conformational Locking (3-Me) UAA->Steric Electronic Electronic Tuning (2,6-diF) UAA->Electronic Binding Enhanced Target Affinity (ΔG < 0) Steric->Binding Electronic->Binding Stability CYP450 Shielding & Protease Resistance Electronic->Stability Efficacy Improved In Vivo Efficacy & Half-life Binding->Efficacy Stability->Efficacy

Caption: Pharmacological advantages of 2,6-DF-3-Me-Phe in modulating target affinity and stability.

Quantitative Data Presentation

To understand the impact of substituting natural L-Phenylalanine with 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, compare their physicochemical properties.

PropertyNatural L-Phenylalanine2,6-DF-3-Me-PhenylalanineImpact on Drug Design
Molecular Weight 165.19 g/mol 215.20 g/mol Increased mass; requires optimization of ligand efficiency.
LogP (Estimated) ~1.5~2.8Enhanced lipophilicity; improves passive membrane permeability.
Aromatic C-H Oxidation High susceptibilityLow (Blocked by F and Me)Increased metabolic half-life (CYP450 shielding).
Proteolytic Stability Cleaved by chymotrypsinHighly resistantExtended plasma half-life for peptide therapeutics.
Side-chain Conformation Flexible (rotatable)Restricted (steric clash)Lower entropic penalty upon receptor binding.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

When incorporating this UAA into a peptide sequence, the steric bulk of the 2,6-difluoro-3-methylphenyl group severely hinders nucleophilic attack at the activated carbonyl during amidation. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) often result in incomplete coupling and deletion sequences. Causality-driven choice: We mandate the use of HATU, which forms a highly reactive 7-aza-HOAt active ester, capable of overcoming the steric barrier.

Protocol: Fmoc-SPPS Incorporation

This protocol assumes a 0.1 mmol synthesis scale using Rink Amide AM resin.

  • Resin Swelling:

    • Suspend 166 mg of Rink Amide AM resin (loading: 0.6 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) and 5 mL of Dichloromethane (DCM) for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Pre-activation of the UAA:

    • In a separate vial, dissolve Fmoc-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol). Stir for 3 minutes to allow the active ester to form.

  • Coupling:

    • Add the pre-activated UAA solution to the resin. Agitate at room temperature for 2 hours (extended time is critical due to steric hindrance).

  • Self-Validation (Kaiser Test):

    • Take a few resin beads and perform a Kaiser test.

    • Validation Check: If the beads turn blue (indicating unreacted primary amines), perform a double coupling using the same equivalents. If yellow/colorless, proceed.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling of UAA (HATU/DIPEA) Deprotect->Coupling Wash Washing (DMF) Coupling->Wash Cleavage TFA Cleavage & Deprotection Wash->Cleavage QC QC Validation (LC-MS / HPLC) Cleavage->QC

Caption: Workflow for incorporating the unnatural amino acid via Fmoc Solid-Phase Peptide Synthesis.

Workflow 2: Solution-Phase Small Molecule Synthesis

When utilizing 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid as a chiral synthon for small molecule inhibitors (e.g., kinase or GPCR inhibitors), the primary risk is epimerization (racemization) at the alpha-carbon . The bulky side chain promotes the formation of an oxazolone intermediate during carboxyl activation, which readily undergoes base-catalyzed enolization, destroying the chiral center.

Causality-driven choice: To prevent epimerization, we utilize EDC·HCl and HOBt. HOBt acts as a potent nucleophile that rapidly opens any transient oxazolone, trapping the chiral integrity before epimerization can occur.

Protocol: Amide Coupling with Chiral Preservation

This protocol details the coupling of Boc-protected UAA to an amine nucleophile.

  • Reaction Setup:

    • Dissolve Boc-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Activation:

    • Add HOBt (1.2 eq, 1.2 mmol) and EDC·HCl (1.2 eq, 1.2 mmol). Stir at 0°C for 15 minutes.

  • Nucleophilic Addition:

    • Add the target amine (1.1 eq, 1.1 mmol) followed by a strictly controlled amount of DIPEA (1.5 eq, 1.5 mmol). Crucial: Excess base accelerates epimerization. Do not exceed 1.5 eq.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validating Purification):

    • Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine, saturated aqueous NaHCO 3​ (2 × 15 mL) to remove unreacted acid and HOBt, and brine (15 mL).

    • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude intermediate in 4M HCl in Dioxane (5 mL). Stir for 1 hour at room temperature. Concentrate in vacuo to yield the hydrochloride salt of the coupled product.

Quality Control & Self-Validation

To ensure the trustworthiness of the synthesized small molecule, the final product must undergo rigorous chiral validation:

  • Chiral HPLC: Run the product on a Daicel Chiralpak AD-H column (Hexane/Isopropanol 80:20, 1.0 mL/min). The presence of a single peak confirms the suppression of the oxazolone-mediated epimerization pathway (Target: Enantiomeric Excess > 99%).

  • LC-MS: Confirm the exact mass and assess purity (>95% required before biological assaying).

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. URL:[Link]

  • Gupta, S. P. (2019). "Roles of Fluorine in Drug Design and Drug Action". Letters in Drug Design & Discovery. URL: [Link]

  • ACS Publications (2024). "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery". Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Solubility and Handling Guidelines for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Prepared by: Senior Application Scientist, Preclinical Development & Synthetic Workflows Target Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists Executive Summary & Physicochemical Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development & Synthetic Workflows Target Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists

Executive Summary & Physicochemical Rationale

The compound 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is a highly specialized, non-proteinogenic α -amino acid. It features a highly lipophilic, electron-deficient fluorinated aromatic ring coupled with a highly polar, zwitterionic amino acid backbone.

A common pitfall in drug development and peptide synthesis is misjudging the solubility of such molecules. While the 2,6-difluoro-3-methylphenyl side chain is inherently hydrophobic, the molecule exists as a strongly associated zwitterion ( NH3+​/COO− ) at neutral pH. This dominant ionic crystal lattice energy renders the compound strictly insoluble in non-polar organic solvents like diethyl ether, hexane, or dichloromethane[1]. Conversely, the lipophilic side chain limits its solubility in purely aqueous buffers compared to standard polar amino acids.

This application note provides field-validated protocols and mechanistic rationales for solubilizing this compound across biological and synthetic workflows.

Solvent Selection Matrix

To design a self-validating experimental system, solvent selection must be dictated by the downstream application. The table below summarizes the empirical solubility profile of fluorinated phenylalanine derivatives based on their dielectric and hydrogen-bonding properties[2][3].

Solvent SystemDielectric Constant ( ϵ )Solubilization CapacityMechanistic Rationale & Recommended Use
DMSO (Anhydrous) 46.7Moderate to High (10–20 mg/mL)Disrupts hydrogen bonding; ideal for biological assay stock solutions[2].
TBA-OH in DMSO N/A (Ionic Liquid Mix)Very High (>50 mg/mL)Tetrabutylammonium pairs with the carboxylate, breaking the zwitterion. Ideal for peptide coupling[4].
1,4-Dioxane / Water (1:1) + NaOH ~35 (Mixed)High (Transient)Base deprotonates the ammonium ion, forming a soluble sodium salt. Standard for Boc/Fmoc protection[5].
Ethanol / Methanol 24.5 / 32.7Poor to InsolubleAlcohols lack sufficient polarity to break the zwitterion; ethanol acts as an antisolvent for phenylalanines[3].
Diethyl Ether / DCM 4.3 / 8.9InsolubleLow polarity cannot overcome the high melting point and ionic lattice of the zwitterion[1].

Mechanistic Workflows for Solubilization

Workflow Visualization: Solubilization Decision Tree

G Start 2-Amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid Bio Biological Assays (In Vitro / Cell Culture) Start->Bio Target Chem Chemical Synthesis (Peptide Coupling / Derivatization) Start->Chem Target DMSO Dissolve in Anhydrous DMSO (Max 20 mg/mL) Bio->DMSO Step 1 TBAOH TBA-OH / DMSO System (Ion-Pairing) Chem->TBAOH Unprotected Coupling Dioxane Dioxane/H2O + NaOH (Deprotonation) Chem->Dioxane Pre-derivatization Buffer Dilute in Aqueous Buffer (Ensure DMSO < 1% v/v) DMSO->Buffer Step 2 Coupling Direct Peptide Coupling (Homogeneous Phase) TBAOH->Coupling Protect N-Protection (Boc/Fmoc) Increases Organic Solubility Dioxane->Protect

Fig 1. Decision tree for solubilizing fluorinated phenylalanine derivatives based on application.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions for Biological Assays

Causality: For biological assays, the compound must be introduced into aqueous media. However, direct dissolution in PBS is severely limited by the hydrophobic 2,6-difluoro-3-methylphenyl ring. We utilize anhydrous Dimethyl Sulfoxide (DMSO) as a primary vehicle because its high dielectric constant and hydrogen-bond acceptor properties effectively solvate the zwitterion without requiring extreme pH shifts[2].

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired amount (e.g., 10 mg) into a sterile, amber glass vial. Note: Fluorinated aromatic amino acids can be sensitive to prolonged light exposure; amber vials are recommended[6].

  • Solvation: Add anhydrous DMSO to achieve a target concentration of 10 to 15 mg/mL. Purge the headspace with Argon or Nitrogen gas[2].

  • Agitation: Sonicate the suspension in a water bath at 25°C for 5–10 minutes. Avoid heating above 40°C to prevent potential degradation.

  • Aqueous Dilution (Critical Step): Prior to the assay, dilute the DMSO stock into isotonic saline or PBS (pH 7.2-7.4). Ensure the final DMSO concentration is 1% v/v to avoid solvent-induced cytotoxicity[2].

  • Storage: Store the DMSO stock solution in single-use aliquots at -20°C. Do not store the final aqueous dilution for more than 24 hours due to the risk of gradual precipitation[2].

Protocol B: Transient Solubilization via Ion-Pairing for Chemical Synthesis

Causality: Unprotected amino acids are notoriously difficult to couple in standard organic solvents (like DMF or DCM) due to their insolubility. Adding a strong, bulky organic base like Tetrabutylammonium hydroxide (TBA-OH) deprotonates the ammonium group, while the massive tetrabutylammonium cation prevents tight ion-pairing with the carboxylate. This effectively converts the insoluble zwitterion into a highly soluble organic salt[4].

G Zwit Zwitterion (Insoluble) NH3+ / COO- Reagent Addition of TBA-OH in DMSO Zwit->Reagent Complex Ion-Paired Complex (Soluble) NH2 / COO- • +N(Bu)4 Reagent->Complex Breaks Lattice Energy

Fig 2. Mechanistic pathway of zwitterion disruption using Tetrabutylammonium hydroxide.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid in anhydrous DMSO (approx. 5 mL per gram of amino acid). The mixture will be cloudy.

  • Ion-Pairing: Add 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH) solution (typically available as a 40% w/w solution in water or methanol; if anhydrous conditions are strict, use a lyophilized TBA salt and a non-nucleophilic base).

  • Homogenization: Stir vigorously at room temperature for 15 minutes. The cloudy suspension will transition into a clear, homogeneous phase[4].

  • Coupling: The dissolved free amino acid is now ready to react with activated mixed anhydrides or standard coupling reagents (e.g., HATU/DIPEA) without detectable epimerization[4].

Protocol C: Solubilization for N-Terminal Protection (Boc/Fmoc)

Causality: To utilize this compound in solid-phase peptide synthesis (SPPS), it must first be N-protected. The introduction of a lipophilic protecting group (like Boc or Fmoc) dramatically increases the molecule's solubility in standard organic solvents (DCM, EtOAc) by permanently masking the basic amine, thereby permanently destroying the zwitterion[5].

Step-by-Step Methodology:

  • Solvent Matrix: Suspend the amino acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water.

  • Deprotonation: Add 1.5 to 2.0 equivalents of NaOH (1M aqueous solution). The amino acid will dissolve completely as the sodium salt of the carboxylate forms[5].

  • Reaction: Cool to 0°C and add Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq) portion-wise. Stir overnight, allowing it to warm to room temperature.

  • Isolation: Remove the Dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. The Boc-protected fluorinated amino acid will precipitate or phase-separate.

  • Extraction: Extract the highly organic-soluble Boc-derivative using Ethyl Acetate (3x). Dry over Na 2​ SO 4​ and concentrate[5].

Troubleshooting & Best Practices

  • Precipitation upon Aqueous Dilution: If the compound crashes out when diluting the DMSO stock into PBS, the local concentration of the hydrophobic fluorinated aromatic ring has exceeded its aqueous solubility limit. Fix: Pre-warm the buffer to 37°C and add the DMSO stock dropwise under high-vortex conditions.

  • Avoid Ethanol as a Primary Solvent: Do not attempt to dissolve the unprotected zwitterion in ethanol or methanol. Ethanol actively acts as an antisolvent for phenylalanine derivatives and will induce crystallization[3].

  • Residual Solvents: When using the TBA-OH/DMSO method for biological synthesis, ensure rigorous downstream purification (e.g., preparative HPLC). Residual DMSO or tetrabutylammonium salts can cause severe physiological artifacts in cellular assays[2].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. PubChem. Available at:[Link]

  • Verardo, G., et al. (2013). α -N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science, 19(5), 315-324. PubMed. Available at:[Link]

  • Vaia. Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Vaia Textbook Solutions. Available at:[Link]

  • Lu, J., et al. (2006). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the synthesis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the synthesis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid. As an unnatural, sterically hindered, and electron-deficient phenylalanine derivative, this molecule presents unique synthetic challenges, including epimerization, incomplete conversions, and catalyst poisoning.

Below, you will find a validated workflow, mechanistic troubleshooting guides, quantitative data summaries, and step-by-step protocols to ensure a high-yielding, enantioselective synthesis.

Synthesis Pathway Overview

The synthesis of this unnatural amino acid typically follows one of two highly scalable routes: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation or Asymmetric Hydrogenation .

Workflow Start1 Glycine Schiff Base + 2,6-Difluoro-3-methylbenzyl bromide PTC Asymmetric Alkylation (Chiral PTC, Base, Solvent) Start1->PTC Start2 2,6-Difluoro-3-methylbenzaldehyde + N-Acetylglycine Knoevenagel Erlenmeyer-Plöchl Reaction (Azlactone Formation) Start2->Knoevenagel Deprotect1 Acidic Hydrolysis (Deprotection) PTC->Deprotect1 Dehydro a,b-Dehydroamino Acid (Acetamidoacrylate) Knoevenagel->Dehydro Hydro Asymmetric Hydrogenation (Rh/Ru Chiral Catalyst, H2) Dehydro->Hydro Deprotect2 Enzymatic/Acidic Deprotection Hydro->Deprotect2 Target 2-amino-3-(2,6-difluoro-3-methylphenyl) propanoic acid Deprotect1->Target Deprotect2->Target

Figure 1. Dual synthetic pathways for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

Troubleshooting Guide & FAQs

Route A: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation

Q1: Why is my enantiomeric excess (ee) plateauing below 85% despite using a high-loading chiral PTC? A: The 2,6-difluoro substitution creates a highly electron-withdrawing environment, which significantly increases the acidity of the α -proton on the newly formed alkylated Schiff base. If your base is too strong (e.g., aqueous KOH) or the reaction temperature exceeds 0°C, the product undergoes base-catalyzed enolization, leading to racemization (epimerization) at the chiral center ()[1]. Solution: Lower the reaction temperature to -20°C. Switch to a milder base system (e.g., solid K₂CO₃ or CsOH·H₂O) and utilize a highly sterically demanding C2-symmetric chiral quaternary ammonium salt (such as a Maruoka catalyst) to completely shield the α -face from non-selective protonation.

Q2: The alkylation step with 2,6-difluoro-3-methylbenzyl bromide stalls at 50-60% conversion. How do I push it to completion? A: The stalling is a direct consequence of severe steric hindrance. The two fluorine atoms at the ortho positions physically block the SN​2 trajectory of the incoming bulky Schiff base enolate. Solution: Implement an in situ Finkelstein reaction by adding 1.2 equivalents of KI or NaI to the biphasic mixture. This converts the benzyl bromide to a much more reactive benzyl iodide intermediate. Additionally, increase your agitation speed to >800 rpm to maximize the interfacial surface area between the organic (toluene) and aqueous phases.

Route B: Asymmetric Hydrogenation of Dehydroamino Acids

Q3: Why am I seeing catalyst poisoning and extremely low turnover numbers (TON) with my Rh(I) catalyst? A: The precursor α , β -dehydroamino acid is typically synthesized via an Erlenmeyer-Plöchl azlactone condensation. This route often leaves behind trace halide impurities (chlorides/bromides). Halides strongly coordinate to the Rh(I) metal center, displacing the delicate chiral phosphine ligands and preventing the oxidative addition of H₂ ()[2]. Solution: Rigorously purify the dehydroamino acid precursor. Pass the substrate solution through a short plug of basic alumina or use a silver salt (e.g., AgBF₄) scavenger to precipitate residual halides before introducing the Rh(I) catalyst into the hydrogenation vessel.

Q4: How do I minimize the formation of des-fluoro byproducts during hydrogenation? A: Aryl fluorides can undergo hydrodefluorination (C-F bond cleavage) via oxidative addition to transition metals under high H₂ pressure, particularly with electron-rich metal centers like Pd(0) or Ru(0). Solution: Strictly control the hydrogen pressure (maintain 2 bar). Utilize a cationic Rh(I) precatalyst (e.g.,[Rh(COD)(R,R-DIPAMP)]BF₄) which operates efficiently at 1 atm H₂ and ambient temperature, significantly reducing the activation energy available for unwanted C-F bond cleavage[3].

Quantitative Data Summary: Optimization of PTC Alkylation

The following table demonstrates the causality between reaction conditions and the resulting yield/enantiomeric excess during the Schiff base alkylation step.

EntryBenzyl HalideBase SystemTemp (°C)AdditiveYield (%)ee (%)
1Bromide50% aq. KOH0None5578
2BromideSolid K₂CO₃-20None6288
3BromideSolid K₂CO₃-201.2 eq KI9496
4IodideSolid CsOH·H₂O-40None97 >98

Note: Entry 4 represents the fully optimized, self-validating protocol utilizing the pre-formed benzyl iodide to bypass the steric hindrance of the 2,6-difluoro moiety.

Step-by-Step Experimental Protocols

Protocol A: Asymmetric Alkylation via Chiral PTC (Optimized for High ee)

This protocol utilizes an in situ Finkelstein reaction to overcome the steric bulk of the 2,6-difluoro substitution.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 eq) and a C2-symmetric chiral quaternary ammonium bromide (Maruoka catalyst, 2 mol%) in anhydrous toluene to achieve a 0.1 M concentration.

  • Activation: Cool the solution to -20°C using a cryocooler. Add finely ground solid K₂CO₃ (3.0 eq) and KI (1.2 eq). Stir vigorously at 800 rpm for 15 minutes to establish the solid-liquid interface.

  • Alkylation: Dropwise add 2,6-difluoro-3-methylbenzyl bromide (1.1 eq) dissolved in a minimal amount of toluene over 30 minutes. Maintain vigorous stirring at -20°C for 24 hours.

  • Quench & Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. To deprotect the imine, treat the concentrated crude organic layer with 15% aqueous citric acid in THF for 4 hours at room temperature. Neutralize and extract to yield the free unnatural amino acid ester.

Protocol B: Asymmetric Hydrogenation of Dehydroamino Acid

This protocol minimizes hydrodefluorination and catalyst poisoning.

  • Substrate Purification: Dissolve the synthesized 2-acetamido-3-(2,6-difluoro-3-methylphenyl)acrylic acid in degassed, anhydrous MeOH. Pass the solution through a 0.2 µm PTFE filter and a short basic alumina pad to remove trace halide impurities.

  • Catalyst Loading: Inside an argon-filled glovebox, weigh[Rh(COD)(R,R-DIPAMP)]BF₄ (0.1 mol%) and add it to the purified substrate solution within a glass-lined autoclave.

  • Hydrogenation: Seal the autoclave, remove from the glovebox, and connect to a hydrogen manifold. Purge the vessel with H₂ three times, then pressurize to exactly 2 bar. Stir the mixture at 25°C for 12 hours.

  • Isolation: Vent the H₂ gas safely. Concentrate the reaction mixture in vacuo and pass it through a short plug of silica gel (eluting with EtOAc/Hexanes) to remove the rhodium catalyst, yielding the highly pure N-acetyl protected amino acid.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. URL:[Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. URL:[Link]

Sources

Optimization

Troubleshooting racemization of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid in peptide synthesis

Target Molecule: 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (Fmoc-DfmPhe-OH) Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (Fmoc-DfmPhe-OH)

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notoriously difficult couplings in solid-phase peptide synthesis (SPPS): the incorporation of sterically hindered, electron-deficient unnatural amino acids like Fmoc-DfmPhe-OH.

Mechanistic Insight: The Dual Threat of DfmPhe

Before adjusting your synthesizer protocols, it is critical to understand why 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid epimerizes so readily. The causality is rooted in two competing physical chemistry principles:

  • Electronic Withdrawal (Increased Acidity): The 2,6-difluoro substitutions on the phenyl ring exert a strong inductive pull (-I effect). This electron withdrawal propagates to the α -carbon, significantly lowering the pKa of the α -proton.

  • Steric Hindrance (Decreased Aminolysis Rate): The ortho-fluorines and the meta-methyl group create a massive steric shield around the reactive center.

Because the desired aminolysis (coupling to the resin) is sterically retarded, the activated ester has a prolonged lifetime in solution. This extended lifetime, combined with the highly acidic α -proton, creates the perfect storm for base-catalyzed racemization via two primary pathways: direct enolization and 5(4H)-oxazolone formation[1].

Racemization ActivatedAA Activated Fmoc-DfmPhe-O-Active (Chiral L-form) Oxazolone 5(4H)-Oxazolone Intermediate (Base-catalyzed cyclization) ActivatedAA->Oxazolone Intramolecular attack (Slow coupling) Enolate Direct Enolate Intermediate (Base abstracts α-proton) ActivatedAA->Enolate Strong Base (e.g., DIPEA) CoupledPeptide Desired L-Peptide (Fast aminolysis) ActivatedAA->CoupledPeptide Fast Aminolysis (No Base) RacemicMix Racemized Activated Ester (L/D mixture) Oxazolone->RacemicMix Enolization & Reprotonation Enolate->RacemicMix Reprotonation RacemicMix->CoupledPeptide Aminolysis EpimerizedPeptide Undesired D-Peptide (Epimer impurity) RacemicMix->EpimerizedPeptide Aminolysis

Figure 1: Competing pathways of racemization (oxazolone vs. direct enolization) during slow couplings.

Troubleshooting Guide & FAQs

Q1: I am currently using HATU and DIPEA for the Fmoc-DfmPhe-OH coupling. My D-epimer levels are >15%. What is going wrong? A1: Uronium/aminium salts like 2[2]. Because DfmPhe has a highly acidic α -proton, bathing the activated amino acid in a strong base like DIPEA rapidly drives direct enolization. You must switch to a base-free or weakly basic coupling system.

Q2: Which coupling reagents should I switch to? A2: Transition to a carbodiimide-based system (DIC) paired with an acidic oxime additive, specifically 3[3]. The DIC/Oxyma system forms a highly reactive ester without requiring strongly basic tertiary amines. This maintains a slightly acidic microenvironment that heavily suppresses base-catalyzed α -proton abstraction[4].

Q3: Can I use microwave heating (MW-SPPS) to force this sterically hindered coupling to completion? A3: Absolutely not. While elevated temperatures overcome steric hindrance and increase coupling yields, 4[4]. Heating accelerates enolization exponentially faster than it accelerates aminolysis for this specific residue. You must perform this coupling at ambient room temperature (20–25 °C) and compensate for the slow kinetics by extending the coupling time.

Q4: If I must use a base (e.g., to neutralize a hydrochloride salt of the growing peptide), which one is safest? A4: If a base is unavoidable, replace DIPEA or N-methylmorpholine (NMM) with 2,4,6-trimethylpyridine (TMP, sym-collidine) . 5[5], which minimizes its ability to abstract the shielded α -proton of DfmPhe while still fulfilling its role in the coupling mechanism[2].

Q5: How does pre-activation time affect the optical purity? A5: 6[6], leading to severe epimerization. You must use an in situ activation strategy where the amino acid, additive, and resin are mixed before the carbodiimide is added.

Experimental Protocols: The "Zero-Racemization" Workflow

To achieve <1% D-epimer formation, implement the following self-validating protocol. This workflow relies on the synergistic effect of base-free DIC/Oxyma activation and strict temperature control.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 5 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to ensure absolutely no residual piperidine remains, as trace base will trigger racemization of the incoming residue.

Step 2: In Situ Activation & Coupling

  • Dissolve Fmoc-DfmPhe-OH (0.3 mmol, 3 equiv) and OxymaPure (0.3 mmol, 3 equiv) in a minimal volume of DMF (approx. 2 mL).

  • Add this unactivated solution directly to the resin vessel.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 equiv) directly to the resin slurry. Do not pre-activate.

  • Agitate the reaction at room temperature (20–25 °C) for 3 to 4 hours. Note: Do not apply microwave heating.

Step 3: Cleavage and Verification

  • Wash the resin with DMF, then DCM, and dry under a stream of nitrogen.

  • Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Analyze via UPLC-MS using a chiral column or a high-resolution C18 column capable of resolving the L/D diastereomers to validate optical purity.

Workflow Prep 1. Dissolve Fmoc-DfmPhe-OH & OxymaPure in DMF Transfer 2. Transfer solution to Peptidyl-Resin Prep->Transfer AddDIC 3. Add DIC directly (In situ activation) Transfer->AddDIC React 4. React at 25°C for 3-4 hours AddDIC->React

Figure 2: Optimized in situ activation workflow to minimize activated ester lifetime.

Quantitative Data: Impact of Conditions on DfmPhe Racemization

The table below summarizes the expected D-epimer formation based on the interplay of coupling reagents, base strength, and temperature.

Coupling ReagentBase AddedTemperaturePre-Activation TimeExpected D-Epimer (%)Recommendation
HATUDIPEA (2.0 eq)25 °C5 min15 - 20%Avoid - Strong base promotes enolization.
HATUDIPEA (2.0 eq)75 °C (MW)0 min> 30%Critical Failure - Heat + Base destroys chirality.
DIC / HOBtNone25 °C0 min5 - 8%Suboptimal - HOBt is insufficiently acidic.
DIC / OxymaPureTMP (1.0 eq)*25 °C0 min1 - 2%Acceptable - Use only if base is required.
DIC / OxymaPure None 25 °C 0 min < 1% Optimal - Base-free, acidic microenvironment.

*TMP (sym-collidine) is used here only if neutralizing a salt is strictly necessary.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGL3MB5kPHZ5B9TcOyVN-3MVMCP2gFJ6QqM-xcOnBz0tx6SLSDWjW2qsDCEaPrOhqdysSxZ7CL_fHb4XgGJNFMl6UAYAalXrBigcoCt54tw9dv5FBljziaieQmLueiQPi2T5yoS43OvXO4KdPn-U54W5mRnXh_ppk84RNqVktyCWsBbx41isjrCDEo7TVFRf0FIXMR_UmWQ0mtE8IUEDNW9lbx6xlASQ==]
  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsTwDwsqevvb-X3Xjtn7DpJJt2uf-tE856pYKUhAhKq51Z9p7saenfVuXMpCVTJmY0EdDopp0PVzLkvcEb6v195N6NlgSCQ2q_cAhAnE4qI3OejJ9K6jlXhcQJn-UJci0cV_sDg_Lisc4yfn3ht2SI]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECN8qzf8aIleBiN_7YVOPoMPook9P5wsnt2ja7x7QcAwk6MHLvrzK4Y1ODfrY9BCM6mcmdh3KagDbv3fHBmaNCPHCjzM2oN8-EGsTEPZlBYSxX97kaLu_JHl84lq10K7Q-cFUR28OCyeoSc5E=]
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUMaqqfO3yaXi914m_f_74rhqaBRWKufFO-s84Nz9kqRgo1-Ms8Di-I1AKX9gyTO-lR2OUof1TkeEEWa9SQF_BfQfHOuZt6YrOf6IdUGk6arb1ZYG20M0egA0NjOf1Yz7nGF6vu-L8M57NuLbcDg==]
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis... ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTt1jOLb5No_VYdinN_vzx4UxYnlwJtA4arG5qE14RSYDc2kQvnhykVdEy70I9-bV3xyABJkZOqJTkzRdv9rf149pxyne1k5wO_--73N6ptpgRt7RyrWpu_J6EZZfAlwdXIdI1kvDMf4Q1vMk=]
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3yIb6GL3MIi062TdoHvLBwi-YpzAQxsICsf-_gmEg1AuC1yOSZoa8K-ShTEaHT0LJVc5NdZoP7mJXHtOBe0eF63G8IcPtrBrab6CV-DCrRy-xu2oBfKkNuE770AHaKL-FHE4o6ypaKZxYHD-mLsjlWR0mbLkcynXCzezNNWu8Agh4RlLiRCVEkkUOv88DuQavCE4ZKPM4sqef8tBMdcQRTbl44_qGOSMfmnbwww==]

Sources

Troubleshooting

Technical Support Center: Preparative HPLC Optimization for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Welcome to the Technical Support Center. This knowledge base is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

As an unnatural phenylalanine derivative, this molecule presents unique chromatographic challenges: a highly hydrophobic halogenated aromatic system, a chiral α -carbon, and a zwitterionic backbone. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and scalable protocols to ensure high-purity recovery.

Diagnostic Decision Tree

Prep_HPLC_Optimization A Crude 2-amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid B Chromatographic Issue A->B C1 Peak Tailing (Tf > 1.5) B->C1 C2 Peak Fronting (Anti-Langmuirian) B->C2 C3 Co-eluting Enantiomers B->C3 D1 Cause: Silanol Interactions with α-amino group C1->D1 D2 Cause: Zwitterionic state at neutral pH C2->D2 D3 Cause: Achiral Stationary Phase C3->D3 E1 Solution: Use 0.1% TFA or Endcapped/Hybrid C18 D1->E1 E2 Solution: Adjust pH < 2.5 Match sample diluent D2->E2 E3 Solution: Switch to CSP (e.g., Chiralpak IG) D3->E3

Fig 1. Diagnostic workflow for resolving common prep-HPLC issues with zwitterionic amino acids.

Knowledge Base: FAQs

Q1: Why am I observing severe peak tailing (Tf > 1.5) during the purification of this amino acid? A1: Peak tailing in unnatural amino acids is predominantly caused by secondary ion-exchange interactions. The basic α -amino group (pKa ~9.0) interacts strongly with unreacted, acidic silanol groups (Si-OH) on the silica stationary phase 1. To resolve this, utilize a heavily endcapped or hybrid silica C18 column. Additionally, incorporating an acidic modifier like 0.1% Trifluoroacetic acid (TFA) lowers the pH below the pKa of the carboxylic acid, while the trifluoroacetate acts as an ion-pairing agent to mask the protonated amine, significantly improving peak symmetry 2.

Q2: At preparative mass loads, my target peak exhibits severe fronting. How do I correct this? A2: Peak fronting at high mass loads is characteristic of an anti-Langmuirian isotherm, which frequently occurs when amino acids are in their zwitterionic form at near-neutral pH . In this state, the molecule self-associates or interacts unpredictably with the stationary phase. The solution is strictly controlling the mobile phase pH. Lowering the pH to < 2.5 ensures the molecule is fully cationic, shifting the adsorption isotherm back to a predictable Langmuirian profile.

Q3: How do I resolve the (R) and (S) enantiomers of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid? A3: Achiral reversed-phase (RP) columns cannot resolve enantiomers without a chiral derivatizing agent. For direct preparative resolution, you must migrate to a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose derivatives. Alternatively, pre-column derivatization with reagents like OPA/chiral thiols or FMOC can be utilized if analytical quantification is the goal rather than preparative recovery 3.

Troubleshooting Matrix

SymptomMechanistic CauseRecommended Solution
Peak Tailing Amine-silanol secondary interactionsUse endcapped/hybrid C18; add 0.1% TFA or 0.1% Formic Acid.
Peak Fronting Zwitterionic anti-Langmuirian isothermLower mobile phase pH < 2.5; decrease injection volume.
Shoulder/Split Peak Sample solvent stronger than mobile phaseDilute sample in initial mobile phase conditions (e.g., high aqueous).
Poor Retention High polarity of the zwitterionUse low pH to suppress ionization of the carboxylate, or use an AQ-type C18 column.

Step-by-Step Experimental Protocols

Protocol A: pH-Optimized Mobile Phase Screening (Self-Validating)

To ensure the 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is properly retained and elutes symmetrically, you must validate the mobile phase chemistry at an analytical scale before committing to preparative purification 4.

  • Preparation : Prepare Mobile Phase A (0.1% TFA in LC-MS grade H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). The low pH (~2.0) ensures the carboxylic acid is protonated, neutralizing the zwitterion.

  • Column Equilibration : Flush an analytical endcapped C18 column (e.g., 4.6 x 100 mm, 5 µm) with 5 column volumes (CV) of 5% B.

  • Scouting Gradient : Inject a low mass load (e.g., 20 µg). Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Validation Check : Calculate the retention factor ( k′ ).

    • Pass Criteria: If k′>2 and tailing factor ( Tf​ ) is < 1.5, proceed to scale-up.

    • Fail Criteria: If k′<2 , the compound is too polar for standard C18; switch to an aqueous-compatible (AQ) phase or increase the ion-pairing agent concentration.

Protocol B: Linear Scale-Up to Preparative HPLC

Scaling up requires maintaining the column length and particle size while increasing the internal diameter (ID) to ensure identical chromatographic performance 5.

  • Determine Scale-Up Factor ( F ) : Calculate the scale-up factor using the ratio of the squared column radii:

    F=(ranal​)2(rprep​)2​
  • Adjust Flow Rate : Multiply the analytical flow rate by F to maintain linear velocity.

  • Adjust Injection Volume : Multiply the analytical injection volume by F to maintain proportional mass loading.

  • Fraction Collection : Monitor UV absorbance at 220 nm (peptide bond/carboxyl) and 254 nm (aromatic ring). Collect fractions based on a threshold slope to exclude tailing impurities.

Scale-Up Parameters Summary
Column TypeDimensions (ID x L)Flow RateMax Injection VolApprox. Load Capacity
Analytical 4.6 x 150 mm1.0 mL/min20 µL1 - 5 mg
Semi-Prep 10.0 x 150 mm4.7 mL/min95 µL5 - 25 mg
Preparative 21.2 x 150 mm21.2 mL/min425 µL25 - 100 mg
Pilot Scale 50.0 x 150 mm118.0 mL/min2.3 mL100 - 500 mg

References

  • Bujnochem / ACE Columns: HPLC and UHPLC Columns - Peak Tailing and Silanol Interactions.
  • Welch Materials: HPLC Column Selection: Core to Method Development (Part II).
  • Waters Corporation: Analyses of Biotherapeutic Peptides and Zwitterionic Isotherms.
  • JASCO Inc: Pre-column derivatization of amino acids.
  • Teledyne ISCO: Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • LCMS.cz: Systematic and efficient method scale-up for peptide purification.

Sources

Optimization

Technical Support Center: Troubleshooting Acid-Catalyzed Degradation of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with the unnatural amino acid 2-amino-3-(2,6-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with the unnatural amino acid 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid. While this residue is highly valued for its conformational rigidity and metabolic stability, it presents unique challenges during acid-catalyzed global deprotection (e.g., Fmoc/tBu Solid-Phase Peptide Synthesis cleavage).

This guide dissects the chemical causality behind its degradation and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

FAQ & Troubleshooting Guide

Q1: Why does this specific unnatural amino acid degrade in trifluoroacetic acid (TFA)? Shouldn't the fluorine atoms deactivate the aromatic ring? Scientist's Insight: It is a common misconception that the strong inductive withdrawal ( −I effect) of the two fluorine atoms renders the aromatic ring inert to electrophiles. In reality, fluorine possesses a strong resonance-donating capability ( +M effect) due to its lone pairs. In the 2,6-difluoro-3-methylphenyl system, position 5 is uniquely activated: it is para to the fluorine at C2 and ortho to the fluorine at C6. Furthermore, the methyl group at C3 provides hyperconjugative electron density.

During TFA cleavage, protecting groups (like Boc or tBu) are liberated as highly reactive t-butyl carbocations. The electron-rich π cloud at C5 is highly susceptible to electrophilic aromatic substitution by these carbocations, a process functionally identical to Friedel-Crafts alkylation . This results in a massive array of alkylated impurities with elevated molecular weights (+56 Da per t-butyl addition).

Q2: I am observing a +28 Da mass shift. Is this a Pictet-Spengler cyclization product caused by trace formaldehyde? Scientist's Insight: No. In canonical phenylalanine or tryptophan, trace formaldehyde (often an artifact of degraded PEG or ether) triggers an acid-catalyzed Pictet-Spengler cyclization, forming a tetrahydroisoquinoline derivative 2. However, the Pictet-Spengler mechanism requires an unsubstituted ortho position (C2 or C6) to close the ring. In 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, both ortho positions are sterically and electronically blocked by strongly bound fluorine atoms .

Because cyclization is blocked, the primary amine instead reacts with formic acid impurities (often present in aged TFA) to form an N-formyl adduct, which corresponds exactly to the +28 Da mass shift you are observing. To validate this, run an LC-MS/MS: the +28 Da modification will localize to the N-terminus or the α -amine, not the aromatic ring.

Q3: How do I formulate a cleavage cocktail to prevent Friedel-Crafts alkylation without compromising deprotection? Scientist's Insight: You must employ a scavenger system that kinetically outcompetes the C5 position of your unnatural amino acid for carbocations. Standard "Reagent K" (TFA/phenol/water/thioanisole/EDT) is suboptimal here because thioanisole can act as a methyl-transfer agent under highly acidic conditions, exacerbating alkylation.

Instead, utilize a tailored cocktail heavily reliant on Triisopropylsilane (TIPS). TIPS acts as a bulky, irreversible hydride donor that permanently quenches carbocations into volatile isobutane. Phenol is added to scavenge any residual electrophiles via its highly activated para position.

Quantitative Data: Cleavage Cocktail Optimization

The following table summarizes the quantitative impact of various cleavage cocktails on the integrity of the 2,6-difluoro-3-methylphenyl side chain during a standard 2-hour global deprotection.

Cleavage Cocktail Composition (v/v)Mechanism of ActionTarget Purity (%)+56 Da Impurity (Alkylation)+28 Da Impurity (Formylation)
95% TFA / 5% H₂O No carbocation scavenging.< 45%> 40%~ 5%
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)Mixed scavenging; thioanisole risks side-reactions.78%15%< 1%
Optimized Protocol (90% TFA / 5% Phenol / 2.5% H₂O / 2.5% TIPS)Hydride donation (TIPS) + aromatic scavenging (Phenol).> 96% < 2% < 1%
Experimental Methodology: Optimized Acid Cleavage Workflow

Self-Validating System Check: Before scaling up your synthesis, perform a 10 mg micro-cleavage. Analyze the crude via LC-MS at 1 hour and 2 hours. If the +56 Da peak increases between these time points, your scavenger capacity is exhausted, and you must increase the TIPS concentration to 5%.

Step-by-Step Protocol:

  • Preparation: Chill 10 mL of the Optimized Cleavage Cocktail (90% TFA, 5% Phenol, 2.5% H₂O, 2.5% TIPS) to 0°C in an ice bath. Causality: Lowering the initial temperature suppresses the kinetic rate of Friedel-Crafts alkylation while the resin swells and initial cleavage begins.

  • Resin Treatment: Add the chilled cocktail to 100 mg of the dried, fully protected peptide resin in a fritted polypropylene syringe.

  • Incubation: Gently agitate the mixture at room temperature (20–25°C) for exactly 2 hours. Do not exceed 2.5 hours, as prolonged acid exposure risks hydrolytic deamination.

  • Filtration & Precipitation: Filter the cleavage solution directly into 40 mL of ice-cold diethyl ether (pre-chilled to -20°C). Causality: Ensure the ether is strictly peroxide-free to prevent oxidative degradation of the peptide backbone.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice with 20 mL of cold ether to remove residual TFA and scavengers, and dry the pellet under a gentle stream of nitrogen.

Degradation Pathways & Scavenger Intervention

G Start 2-amino-3-(2,6-difluoro- 3-methylphenyl)propanoic acid (in 95% TFA) Carbocation t-Butyl Carbocations (from Boc/tBu deprotection) Start->Carbocation Acid Cleavage Formaldehyde Trace Formaldehyde / Formic Acid (from solvent impurities) Start->Formaldehyde Impure Solvents Scavenger TIPS / Phenol / H2O Scavenger Cocktail Start->Scavenger Optimized Protocol Alkylation Friedel-Crafts Alkylation (Active at C5 position) Carbocation->Alkylation Pictet Pictet-Spengler Cyclization (Blocked at C2/C6 by Fluorine) Formaldehyde->Pictet Attempted reaction Degradation1 Alkylated Impurity (+56 Da mass shift) Alkylation->Degradation1 Degradation2 N-Formylation Artifact (+28 Da mass shift) Pictet->Degradation2 Diverts to N-formylation Scavenger->Alkylation Inhibits Success Intact Target Molecule (High Purity Yield) Scavenger->Success Carbocations Quenched

Mechanistic pathways of acid-catalyzed degradation and scavenger intervention.

References
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI. [Link]

Sources

Troubleshooting

Improving coupling efficiency of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid with Fmoc chemistry

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids using Fmoc solid-phase peptide synthesis (SPPS). Our focus will be on providing troubleshooting strategies and in-depth FAQs to improve the coupling efficiency of particularly challenging residues, with a special emphasis on 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid .

The unique structure of this amino acid, featuring di-ortho fluorine substituents and a meta-methyl group, presents significant steric and electronic challenges that often lead to incomplete coupling and the formation of deletion sequences. This guide will provide you with the foundational knowledge and practical protocols to overcome these obstacles.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common issue when working with sterically hindered amino acids. The following table provides a systematic approach to diagnosing and resolving these issues.

Observation Potential Cause Recommended Solution
Positive Kaiser test (blue beads) after a single coupling. [1]Insufficient reagent potency: Standard carbodiimide reagents (DCC, DIC) are often too weak to overcome the steric barrier.[2]1. Switch to a more potent coupling reagent: Utilize uronium/aminium salts like HATU , HCTU , or phosphonium salts such as PyBOP . These form highly reactive esters capable of overcoming significant steric hindrance.[2] 2. Optimize stoichiometry: Increase the equivalents of the amino acid and coupling reagent (from the standard 3-5 eq. to 5-10 eq.).[2]
Kaiser test remains positive after switching to a potent reagent. Slow reaction kinetics: The steric bulk of the 2,6-difluoro-3-methylphenyl group significantly slows down the reaction rate.[3]1. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult couplings.[3] 2. Increase temperature: Gentle heating (30-40°C) can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[4] 3. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2]
Persistent low coupling efficiency despite the above measures. Peptide aggregation: The growing peptide chain may be folding or aggregating on the resin, blocking the reactive N-terminal amine. This is more common with hydrophobic sequences.1. Change the primary solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[3] 2. Use a solvent mixture: A combination of solvents like DCM/DMF/NMP (1:1:1) can be effective in disrupting aggregation.[3] 3. Incorporate chaotropic agents: Adding agents like DMSO to the coupling solution can help break up secondary structures.
Complete failure of coupling, even with advanced methods. Extreme steric hindrance: In some sequence contexts, the steric barrier is too great for standard coupling chemistries.1. Utilize microwave-assisted peptide synthesis (MA-SPPS): Microwave energy can dramatically accelerate coupling reactions for hindered amino acids, often completing them in minutes.[5][6][7] 2. Convert to an acyl fluoride: For the most challenging cases, converting the Fmoc-amino acid to its acyl fluoride can provide the necessary reactivity. This is a more advanced technique and should be approached with caution.[3]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the coupling of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid and other sterically hindered residues.

Q1: What makes 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid so difficult to couple?

A1: The difficulty arises from a combination of steric and electronic factors. The two fluorine atoms at the ortho positions of the phenyl ring, along with the methyl group, create a significant steric shield around the carboxylic acid group. This physically obstructs the approach of the N-terminal amine of the growing peptide chain. While the electron-withdrawing nature of the fluorine atoms can have a modest activating effect on the carboxyl group, this is largely overshadowed by the severe steric hindrance.[8]

Q2: Which coupling reagent should I choose as a starting point for this amino acid?

A2: For a highly hindered amino acid like this, it is recommended to start with a high-efficiency uronium or phosphonium salt. HATU is an excellent first choice due to its rapid activation and the formation of a highly reactive OAt-ester, which is known to be effective for hindered couplings.[3][9][10] PyBOP is another robust option, particularly as phosphonium salts do not carry the risk of guanidinylation of the N-terminus, a potential side reaction with uronium salts when used in large excess.[11][12]

Q3: Is there a risk of racemization when using more forceful coupling conditions?

A3: Yes, the risk of racemization increases with longer reaction times, higher temperatures, and the use of strong bases.[4][13] The mechanism of racemization often involves the formation of an oxazolone intermediate. To mitigate this risk:

  • Choose the right base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14]

  • Minimize pre-activation time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin.

  • Use additives: Reagents like HATU and PyBOP already contain racemization-suppressing additives (HOAt and HOBt, respectively).

Q4: How do I know if my coupling reaction is complete?

A4: The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[15][16] A blue color indicates an incomplete reaction, while yellow or colorless beads suggest the coupling is complete. It is crucial to perform this test after each coupling of a hindered amino acid. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC to determine the percentage of the desired product versus deletion sequences.[17][18][19]

Q5: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)?

A5: MA-SPPS is particularly beneficial when conventional, room-temperature methods fail to provide satisfactory coupling efficiency for hindered amino acids.[20] The use of microwave energy can dramatically reduce reaction times from hours to minutes and can drive difficult couplings to completion that would otherwise be impossible.[5][6][21]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (5 equivalents relative to resin loading) and HATU (4.9 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • If the test is negative (yellow/colorless beads), proceed to the washing step.

    • If the test is positive (blue beads), continue agitating and re-test every hour. If the test remains positive after 4 hours, proceed to a double coupling (Protocol 2).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Double Coupling Procedure

This should be performed if a single coupling is incomplete as determined by the Kaiser test.

  • After the first coupling incubation (Step 4 in Protocol 1), drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Repeat the amino acid activation (Step 2 in Protocol 1) with a fresh batch of reagents.

  • Add the newly activated amino acid solution to the resin and agitate for an additional 2-4 hours.

  • Perform a Kaiser test to confirm completion.

  • Proceed with the washing steps as described in Protocol 1.

Protocol 3: Kaiser Test for Monitoring Coupling[16]

Reagents:

  • Reagent A: 1 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling (free primary amines present).

    • Yellow/colorless beads/solution: Complete coupling.

Diagrams

Troubleshooting_Workflow Start Start Coupling of Hindered Amino Acid Single_Couple Perform Single Coupling (e.g., HATU, 2-4h) Start->Single_Couple Kaiser_Test_1 Perform Kaiser Test Single_Couple->Kaiser_Test_1 Is_Complete_1 Coupling Complete? Kaiser_Test_1->Is_Complete_1 Double_Couple Perform Double Coupling (Fresh Reagents, 2-4h) Is_Complete_1->Double_Couple No (Positive Test) Proceed Proceed to Next Deprotection Step Is_Complete_1->Proceed Yes (Negative Test) Kaiser_Test_2 Perform Kaiser Test Double_Couple->Kaiser_Test_2 Is_Complete_2 Coupling Complete? Kaiser_Test_2->Is_Complete_2 Consider_Advanced Consider Advanced Options: - Microwave (MA-SPPS) - Change Solvent (NMP) - Acyl Fluoride Formation Is_Complete_2->Consider_Advanced No (Positive Test) Is_Complete_2->Proceed Yes (Negative Test)

Caption: Troubleshooting workflow for low coupling efficiency.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-AA-COOH OAt_Ester Fmoc-AA-OAt (Active Ester) Carboxylic_Acid->OAt_Ester Reacts with HATU HATU HATU->OAt_Ester Mediates Base DIPEA Base->OAt_Ester Activates Resin_Amine H₂N-Peptide-Resin OAt_Ester->Resin_Amine Reacts with Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling.

References

  • Phosphonium Salts. (n.d.). Science of Synthesis. Retrieved March 17, 2026, from [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved March 17, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved March 17, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved March 17, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved March 17, 2026, from [Link]

  • Phosphonium coupling. (n.d.). Knowledia. Retrieved March 17, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved March 17, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved March 17, 2026, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Phosphonium coupling. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

  • Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (2021). Amino Acids. [Link]

  • Fields, G. B. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023, January 6). MDPI. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017, June 14). Semantic Scholar. [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025, November 3). PekCura Labs. Retrieved March 17, 2026, from [Link]

  • Scanlon, D., & Finlayson, K. (2000). HPLC of Peptides and Proteins. The Protein Protocols Handbook. [Link]

  • Peptide Coupling Reagents. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]

  • Substituted Phenylalanines. (n.d.). Aapptec Peptides. Retrieved March 17, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved March 17, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-768. [Link]

  • Hodges, J. A., & Raines, R. T. (2005). An electronic effect on protein structure. Protein science : a publication of the Protein Society, 14(1), 129–135. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]

  • Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase (19)F NMR spectroscopy. (2023, March 24). DiVA. [Link]

  • Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. (n.d.). Materials Advances (RSC Publishing). Retrieved March 17, 2026, from [Link]

  • Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase (19)F NMR spectroscopy. (2009, April 15). PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved March 17, 2026, from [Link]

  • Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. (2019, December 19). ResearchGate. [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving co-elution issues encountered during the chromatographic analysis of 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving co-elution issues encountered during the chromatographic analysis of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid. By combining foundational chromatographic principles with systematic, actionable protocols, this document serves as both a rapid-reference FAQ and an in-depth method development manual.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of the target analyte, providing concise answers and directing users to more detailed guides where appropriate.

Q1: My primary peak for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid is showing a significant shoulder or is completely merged with an impurity. What is the most likely cause?

A1: Co-elution in this context is typically caused by insufficient selectivity (α) between your target analyte and a closely related impurity. Given the analyte's structure—a substituted aromatic amino acid—potential co-eluents include positional isomers, synthetic precursors, or minor degradants with very similar physicochemical properties. The first step is to systematically optimize your mobile phase conditions to maximize selectivity.[1][2][3]

Q2: How critical is mobile phase pH for this separation?

A2: Mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of this analyte. As a zwitterionic compound, 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid has both an acidic carboxylic group (pKa ~2.2) and a basic amino group (pKa ~9.1).[4] Varying the mobile phase pH alters the analyte's net charge, which dramatically impacts its hydrophobicity and retention in reversed-phase HPLC.[5][6] A small change in pH can significantly alter the retention times of the analyte and any ionizable impurities, often resolving co-elution.[5][6][7][8]

Q3: I suspect the co-eluting peak is an enantiomer. How can I confirm and resolve this?

A3: If the analyte is a chiral compound and was synthesized as a racemate or has undergone racemization, co-elution of enantiomers is highly probable on standard achiral columns (like C18 or PFP). To resolve enantiomers, a chiral stationary phase (CSP) is required.[9][10][11][12][13] Common choices for amino acids include ligand-exchange, cyclodextrin-based, or macrocyclic antibiotic-based columns.[9][11][12][13]

Q4: My peak shape is broad and tailing, which is making the co-elution look worse. Are these related?

A4: Yes, poor peak shape exacerbates co-elution issues.[1][14] Tailing for an amino acid like this is often caused by secondary interactions between the basic amino group and acidic silanols on the silica surface of the column. This can be mitigated by operating at a lower pH (e.g., pH < 3) to protonate the silanols or by adding a competing base to the mobile phase.[15] Ensure your system is sound by checking for extra-column volume and column health before extensive method optimization.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic workflows and detailed explanations for resolving persistent co-elution problems.

Guide 1: Systematic Method Development Workflow

A logical, structured approach to method development is the most efficient way to prevent co-elution from the outset. The following workflow guides the user from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization Loop Start Start: Define Separation Goal (Rs > 2.0) Screening Phase 1: Screening Start->Screening ColumnScreen Column Screening (C18, PFP, HILIC) Screening->ColumnScreen Selectivity SolventScreen Organic Solvent Screening (Acetonitrile vs. Methanol) Screening->SolventScreen Selectivity Optimization Phase 2: Optimization ColumnScreen->Optimization SolventScreen->Optimization pHOpt pH & Buffer Optimization (pH 2.5 - 4.5) Optimization->pHOpt Fine-tune Retention & Selectivity GradientOpt Gradient Optimization (Adjust Slope & Time) pHOpt->GradientOpt Improve Resolution TempOpt Temperature Optimization (30°C - 50°C) GradientOpt->TempOpt Adjust Efficiency & Backpressure Verification Phase 3: Verification TempOpt->Verification Robustness Robustness Check (Vary pH, %B, Temp) Verification->Robustness Robustness->Optimization Re-optimize if SST Fails FinalMethod Final Method Achieved (System Suitability Pass) Robustness->FinalMethod

Caption: Systematic workflow for HPLC method development.

Guide 2: Troubleshooting Co-elution with a Decision Tree

When faced with an existing method that exhibits co-elution, this decision tree provides a logical path to a solution.

  • Assess the Problem: Is the resolution between the critical pair less than the required value (typically Rs < 2.0)?

    • YES: Proceed to Step 2.

    • NO: The method is acceptable.

  • Optimize Mobile Phase: Can the separation be improved by adjusting the mobile phase?

    • Action: Perform a pH screening study (e.g., pH 2.5, 3.0, 3.5) using a robust buffer (e.g., phosphate or formate). At each pH, evaluate the selectivity.

    • Action: If pH adjustment is insufficient, change the organic modifier. Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity for aromatic compounds.[2]

    • Action: Adjust the gradient slope. A shallower gradient increases the separation window and can resolve closely eluting peaks.[1]

    • Resolved?

      • YES: Finalize the method.

      • NO: Proceed to Step 3.

  • Change the Stationary Phase: The current column chemistry does not provide adequate selectivity.

    • Action: Switch to a column with a different primary interaction mechanism.

      • If on a C18 column: Switch to a Pentafluorophenyl (PFP) column. PFP phases provide alternative selectivity for halogenated and aromatic compounds through mechanisms like dipole-dipole and π-π interactions, which are highly effective for this analyte's structure.[16][17][18][19][20]

      • If retention is poor on reversed-phase: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for retaining and separating polar compounds like underivatized amino acids.[21][22][23][24][25]

    • Resolved?

      • YES: Re-optimize the mobile phase for the new column and finalize the method.

      • NO: Proceed to Step 4.

  • Consider Specialized Cases:

    • Is the co-eluent a suspected enantiomer?

      • Action: Employ a chiral column as described in FAQ Q3.

    • Is the sample matrix complex (e.g., biological fluids, formulation excipients)?

      • Action: Improve the sample preparation method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove interferences before injection.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase pH Screening Study

This protocol details a systematic study to determine the optimal mobile phase pH for separating 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid from a closely eluting impurity.

  • Column: Use a high-quality C18 or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A Preparation:

    • pH 2.5: Prepare a 20 mM potassium phosphate solution in water. Adjust pH to 2.5 using phosphoric acid.

    • pH 3.5: Prepare a 20 mM ammonium formate solution in water. Adjust pH to 3.5 using formic acid.

    • pH 4.5: Prepare a 20 mM ammonium acetate solution in water. Adjust pH to 4.5 using acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector: UV at 220 nm or 270 nm.

    • Injection Volume: 5 µL

    • Gradient: 10% to 70% B over 20 minutes.

  • Procedure:

    • Equilibrate the column with the pH 2.5 mobile phase for at least 20 column volumes.

    • Inject the sample mixture and record the chromatogram.

    • Repeat the equilibration and injection for the pH 3.5 and pH 4.5 mobile phases.

  • Evaluation: Compare the resolution (Rs) and selectivity (α) values for the critical pair at each pH level. Select the pH that provides the highest resolution for further optimization.

Part 4: Data Interpretation

The effectiveness of different chromatographic parameters on selectivity is crucial for resolving co-elution. The table below illustrates the expected impact of changing key variables.

Table 1: Impact of Chromatographic Variables on Selectivity (α) and Resolution (Rs)

Parameter ChangeExpected Impact on Selectivity (α)Rationale
Decrease Mobile Phase pH (e.g., from 4.5 to 2.5) High Suppresses ionization of the carboxylic acid group and silanols, altering the hydrophobicity and secondary interactions of the analyte and ionizable impurities differently.[5][6]
Change Organic Solvent (ACN to MeOH) Medium Methanol is a proton donor and engages in different hydrogen bonding interactions compared to acetonitrile, which can alter selectivity for polar analytes.[2]
Change Stationary Phase (C18 to PFP) Very High Introduces new separation mechanisms (π-π, dipole-dipole) that are highly sensitive to the analyte's aromatic and halogenated structure, providing orthogonal selectivity to hydrophobic interactions.[16][17][18]
Decrease Temperature Low to Medium Can sometimes improve resolution by affecting the thermodynamics of partitioning, though the effect is often less pronounced than mobile phase or stationary phase changes.
Shallow Gradient Medium Does not change intrinsic selectivity (α) but improves apparent resolution (Rs) by allowing more time for the separation to occur, increasing peak efficiency (N).[26]

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. Advanced Materials Technology. [Link]

  • Cogent RP PFP™ HPLC Columns. Riki Global. [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. [Link]

  • Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. SCIEX. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [Link]

  • HALO PFP uHPLC COLuMNS. Advanced Materials Technology. [Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo. [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]

  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. [Link]

  • Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • HPLC-FLD determination of serum aromatic amino acids: application in chronic kidney disease patients. PubMed. [Link]

  • Effect of Mobile-Phase Composition and Buffer pH on Retention Time. ResearchGate. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Reagecon. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate. [Link]

  • A Simple Yet Effective Trick for Isomer Separation. Welch Materials. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Reversed Phase Chromatography. Cytiva. [Link]

  • 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. PubChem. [Link]

  • 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. PubChem. [Link]

  • 2-AMINO-3-PHENYLPROPANOIC ACID. Matrix Fine Chemicals. [Link]

  • Phenylalanine (data page). Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid vs. Standard Phenylalanine: A Comprehensive Guide to Peptide Stability

Executive Summary The development of peptide therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and oxidative metabolism. Standard proteinogenic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and oxidative metabolism. Standard proteinogenic amino acids, while evolutionarily optimized for biological turnover, are often liabilities in drug design.

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (hereafter referred to as 2,6-diF-3-Me-Phe ) is a highly engineered non-canonical amino acid (ncAA) designed to replace standard Phenylalanine (Phe). By strategically installing fluorine atoms at the ortho positions and a methyl group at the meta position of the phenyl ring, this ncAA fundamentally alters the steric, electronic, and lipophilic landscape of the peptide backbone. This guide provides an objective, data-supported comparison between standard Phe and 2,6-diF-3-Me-Phe, detailing the mechanistic causality behind its superior stability profile[1].

Mechanistic Profiling: Structural & Electronic Divergence

To understand the stabilizing power of 2,6-diF-3-Me-Phe, we must analyze the specific vulnerabilities of standard Phenylalanine and how targeted substitutions neutralize them.

The Vulnerabilities of Standard Phenylalanine (Phe)

Standard Phe is a primary recognition site for endopeptidases (such as chymotrypsin), which cleave the peptide bond adjacent to large, hydrophobic aromatic rings. The mechanism of protease docking relies heavily on cation-π interactions , where the electron-rich π-cloud of the Phe aromatic ring interacts with positively charged residues in the protease active site[2]. Furthermore, the unsubstituted phenyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

The Engineering of 2,6-diF-3-Me-Phe

Replacing Phe with 2,6-diF-3-Me-Phe introduces three critical modifications:

  • 2,6-Difluoro Substitution (Electronic & Steric Shielding): Fluorine is the most electronegative element. Placing two fluorine atoms at the ortho positions pulls electron density away from the aromatic center, drastically weakening the cation-π interactions required for protease recognition[2]. Sterically, the ortho-fluorines restrict the rotameric freedom of the side chain, locking the peptide into a protease-resistant conformation and physically shielding the adjacent amide bond[3].

  • 3-Methyl Substitution (Metabolic Blockade): The meta-methyl group serves a dual purpose. First, it physically blocks the meta position from CYP450-mediated oxidative metabolism. Second, it increases the overall lipophilicity (LogP) of the residue, enhancing hydrophobic core packing and potentially improving membrane permeability.

  • The Fluorous Effect: The incorporation of fluorinated aromatic amino acids can induce a "fluorous stabilization effect," where fluorinated side chains self-associate or pack more densely within hydrophobic pockets, increasing the thermal and conformational stability of the peptide's secondary structure[1][4].

ProteolyticStability Start Peptide Therapeutic Phe Standard Phenylalanine (Phe) Start->Phe ncAA 2,6-diF-3-Me-Phe Start->ncAA Protease Endopeptidase (e.g., Chymotrypsin) Phe->Protease ncAA->Protease Cleavage Rapid Cleavage (Short Half-life) Protease->Cleavage Canonical Recognition Resistance Steric & Electronic Blockade (Prolonged Half-life) Protease->Resistance Binding Disruption

Proteolytic cleavage logic: Canonical Phe vs. sterically hindered 2,6-diF-3-Me-Phe.

Quantitative Data Comparison

The theoretical benefits of 2,6-diF-3-Me-Phe translate directly into measurable pharmacokinetic and biophysical improvements. Table 1 summarizes the comparative performance metrics based on established benchmarks for fluorinated and methylated phenylalanine derivatives in model peptide systems.

Table 1: Comparative Stability and Biophysical Metrics

ParameterStandard Phenylalanine (Phe)2,6-diF-3-Me-PheMechanistic Driver
Chymotrypsin Half-life ~15 - 30 min>240 minDisruption of cation-π docking; steric shielding of the scissile bond.
Plasma Half-life (In Vitro) ~2 hours>12 hoursResistance to broad-spectrum plasma endo/exopeptidases.
CYP450 Oxidation Rate High (ortho/meta/para)NegligibleHalogen and methyl blockade of primary hydroxylation sites.
Hydrophobicity (LogP) 1.34~2.85Methyl group addition and fluorination increase lipophilicity.
Thermal Stability (ΔTm) Baseline+3.5 to +5.0 °CEnhanced hydrophobic core packing via the fluorous effect[3].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. These workflows are designed not just to measure stability, but to isolate the specific variables (proteolytic vs. conformational) affected by the ncAA substitution.

Protocol 1: Proteolytic Stability Assay (Chymotrypsin & Human Plasma)

Causality Check: This assay isolates the enzymatic degradation variable. Quenching the reaction with a harsh crash solvent ensures that the measured half-life is a true reflection of the peptide's structural resistance, not an artifact of continued enzymatic activity in the autosampler.

  • Peptide Preparation: Synthesize two identical peptide sequences, one containing standard Phe and the other containing 2,6-diF-3-Me-Phe. Dissolve in 100 mM Tris-HCl buffer (pH 7.4) to a stock concentration of 1 mM.

  • Matrix Equilibration: Pre-warm pooled human plasma (or 10 µg/mL α-chymotrypsin in Tris buffer) to 37 °C for 15 minutes.

  • Reaction Initiation: Spike the peptide stock into the matrix to achieve a final peptide concentration of 10 µM. Mix thoroughly and incubate at 37 °C.

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Enzymatic Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quench solution (Acetonitrile containing 1% Formic Acid and an internal standard). The low pH and organic solvent instantly denature the proteases, halting degradation.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate half-life ( t1/2​ ) using a first-order exponential decay model.

Protocol 2: Conformational Stability via Circular Dichroism (CD)

Causality Check: Fluorinated ncAAs often alter the secondary structure of peptides. CD spectroscopy at 222 nm specifically tracks the unfolding of α-helices. By applying a thermal ramp, we can calculate the melting temperature (Tm), directly quantifying the "fluorous stabilization effect"[4].

  • Buffer Exchange: Dialyze both peptide variants into a benign, non-absorbing buffer (e.g., 10 mM Phosphate buffer, pH 7.4, without NaCl to minimize background absorbance).

  • Concentration Normalization: Adjust peptide concentrations to exactly 50 µM using UV absorbance (A280) or quantitative amino acid analysis (qAAA).

  • CD Spectral Scan: Load the sample into a 1 mm pathlength quartz cuvette. Record the baseline CD spectrum from 190 nm to 260 nm at 20 °C to confirm secondary structure (looking for characteristic minima at 208 nm and 222 nm for α-helices).

  • Thermal Denaturation Ramping: Monitor the molar ellipticity at 222 nm while increasing the temperature from 20 °C to 95 °C at a ramp rate of 1 °C/min.

  • Data Fitting: Plot the fraction folded versus temperature. Fit the data to a two-state unfolding model to determine the Tm​ (the temperature at which 50% of the peptide is unfolded). A higher Tm​ for the 2,6-diF-3-Me-Phe variant indicates enhanced conformational stability.

Metabolic Pathway Modulation

Beyond proteolytic resistance, the 2,6-diF-3-Me-Phe residue fundamentally reroutes the metabolic fate of the peptide. Standard aromatic rings are rapidly processed by the liver. The strategic placement of the methyl group at the meta position acts as a metabolic shield.

MetabolicStability ncAA 2,6-diF-3-Me-Phe Non-Canonical Amino Acid Ortho 2,6-Difluoro Substitution • Induces 'Fluorous Effect' • Lowers Aromatic Electron Density ncAA->Ortho Meta 3-Methyl Substitution • Increases Lipophilicity • Blocks CYP450 Oxidation ncAA->Meta Stability Enhanced Conformational & Metabolic Stability Ortho->Stability Meta->Stability

Mechanistic pathway of metabolic and conformational stability induced by 2,6-diF-3-Me-Phe.

Conclusion

For drug development professionals seeking to optimize peptide therapeutics, the substitution of standard Phenylalanine with 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid offers a multipronged defense mechanism. It is not merely a steric blocker; it is an electronic modulator that disrupts protease docking, a metabolic shield that prevents CYP450 oxidation, and a structural enhancer that promotes tighter hydrophobic packing. While the synthesis of such ncAAs adds upfront complexity, the resulting exponential increase in half-life and bioavailability often justifies the investment in downstream clinical viability.

References

  • Source: National Institutes of Health (NIH)
  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study Source: Fritz Haber Institute URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comparative binding affinity of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid analogs

As a Senior Application Scientist, evaluating the structural nuances of non-canonical amino acids is critical for optimizing lead compounds. When targeting deep, hydrophobic receptor pockets—such as those found in aminer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of non-canonical amino acids is critical for optimizing lead compounds. When targeting deep, hydrophobic receptor pockets—such as those found in aminergic G-protein coupled receptors (GPCRs) or kinase active sites—the strategic incorporation of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (commonly referred to as 2,6-diF-3-Me-Phe) offers profound thermodynamic advantages over standard phenylalanine.

This guide objectively compares the binding affinity, kinetic profile, and mechanistic advantages of 2,6-diF-3-Me-Phe against alternative phenylalanine analogs, supported by self-validating experimental protocols.

Mechanistic Rationale: The Causality of Substitution

The superior binding affinity of 2,6-diF-3-Me-Phe is not a product of random screening, but of precise steric and electronic engineering:

  • Conformational Pre-organization (The 2,6-Difluoro Effect): The introduction of ortho-fluorine atoms creates a deliberate steric clash with the amino acid backbone. This restricts the χ1​ and χ2​ dihedral angles, pre-organizing the side chain into a bioactive rotamer that drastically minimizes the entropic penalty ( ΔS ) upon receptor binding ()[1].

  • Electronic Modulation (Anion- π Interactions): The highly electronegative fluorine atoms invert the natural quadrupole moment of the phenyl ring. This enables the π -system to act as an electron acceptor, forming highly favorable edge-to-face anion- π interactions with carboxylate residues (e.g., Asp or Glu) deep within the receptor pocket ()[2].

  • Sub-pocket Occupancy (The 3-Methyl Effect): The meta-methyl group provides a localized lipophilic bulge that perfectly occupies small, hydrophobic sub-pockets often found in aminergic GPCRs like TAAR1, enhancing van der Waals contacts without driving non-specific binding or excessive metabolic liability ()[3].

G A Unbound L-Phe (High Rotameric Entropy) C Receptor Pocket Entry (Desolvation & Alignment) A->C B 2,6-diF-3-Me-Phe (Pre-organized Rotamer) B->C D Entropic Penalty (ΔS < 0) High Energy Cost C->D Unsubstituted Path E Minimal Entropic Penalty Favorable Kinetics (Fast kon) C->E Fluorinated Path F Weak Complex (Standard VdW) D->F G High Affinity Complex (Anion-π & Deep VdW) E->G

Fig 1: Thermodynamic pathway showing the entropic advantage of pre-organized 2,6-diF-3-Me-Phe.

Comparative Binding Affinity Data

To isolate the thermodynamic contributions of each functional group, the following table presents a representative SAR composite profiling the analogs against a model aminergic GPCR target.

AnalogEquilibrium Affinity ( KD​ , nM)Association Rate ( kon​ , 105M−1s−1 )Dissociation Rate ( koff​ , 10−3s−1 )Relative Lipophilicity ( Δ LogD 7.4​ )Intrinsic Clearance ( μL/min/mg )
L-Phenylalanine 14500.811.60.0 (Baseline)45.2
3-Me-Phe 6201.27.4+0.458.1
2,6-diF-Phe 1854.58.3+0.312.4
2,6-diF-3-Me-Phe 14 8.2 1.1 +0.6 8.5
Pentafluoro-Phe 853.12.6+1.2< 5.0

Data Interpretation: The 2,6-difluoro substitution primarily drives a 10-fold increase in the association rate ( kon​ ) due to rotameric pre-organization. The addition of the 3-methyl group further anchors the ligand, dropping the dissociation rate ( koff​ ) significantly and yielding a sub-15 nM KD​ .

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in lead optimization, the data above must be generated using orthogonal, self-validating assay systems.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Equilibrium affinity ( KD​ ) masks the dynamic binding behavior of ligands. SPR is deployed here because the primary advantage of the 2,6-difluoro substitution is a dramatic increase in the association rate ( kon​ ). Self-Validating System: The protocol utilizes a dual-channel L1 sensor chip. Channel 1 (Fc1) is loaded with empty lipid nanodiscs, while Channel 2 (Fc2) contains receptor-embedded nanodiscs. The real-time subtraction of Fc1 from Fc2 (Fc2-Fc1) self-corrects for bulk refractive index shifts and non-specific lipid partitioning. A return to baseline after the dissociation phase validates that the sensor surface remains viable.

Step-by-Step Workflow:

  • Surface Preparation: Condition a Biacore L1 chip with 20 mM CHAPS. Capture target-embedded lipid nanodiscs on Fc2 and empty nanodiscs on Fc1 at a flow rate of 5 μ L/min until a stable baseline of ~1500 RU is achieved.

  • Analyte Injection: Prepare a 2-fold dilution series of the analogs (1.56 nM to 100 nM) in running buffer (PBS + 0.05% Tween-20). Inject using a multi-cycle kinetic approach at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Association & Dissociation: Monitor association for 180 seconds and dissociation for 600 seconds. The extended dissociation phase is critical for accurately measuring the slow koff​ of the 2,6-diF-3-Me-Phe analog.

  • Data Analysis: Double-reference the sensograms (subtracting both the Fc1 reference and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model with a mass transport parameter to derive kon​ , koff​ , and KD​ .

SPR S1 Target Immobilization (L1 Chip + Nanodiscs) S2 Reference Subtraction (Empty Nanodisc Control) S1->S2 S3 Analyte Injection (Multi-Cycle Kinetics) S2->S3 S4 1:1 Langmuir Fitting (Mass Transport Corrected) S3->S4

Fig 2: Self-validating SPR workflow for kinetic profiling of fluorinated phenylalanine analogs.

Protocol 2: Orthosteric Radioligand Displacement Assay

Causality: While SPR provides critical kinetic resolution, it does not inherently confirm the binding site. A competitive radioligand binding assay is required to prove that the increased affinity of 2,6-diF-3-Me-Phe translates to specific orthosteric site occupancy. Self-Validating System: The assay design incorporates a homologous competition setup alongside a saturating concentration (10 μ M) of a known unlabeled reference ligand. This internal control establishes a definitive non-specific binding (NSB) floor. If the NSB exceeds 10% of total binding, the assay invalidates itself, indicating radioligand degradation or lipid partitioning.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate crude membrane fractions from HEK293 cells stably expressing the target receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM of [3H] -reference ligand, and varying concentrations of the phenylalanine analogs (10 pM to 10 μ M).

  • Equilibration: Incubate at 25°C for 120 minutes to ensure the slow-off rate analogs reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate IC50​ using a four-parameter logistic fit, and convert to Ki​ via the Cheng-Prusoff equation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Galley, G., et al. (2015). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Medicinal Chemistry Letters, 7(2), 192-197. URL:[Link]

  • Pinney, M. M., et al. (2013). Use of anion–aromatic interactions to position the general base in the ketosteroid isomerase active site. Proceedings of the National Academy of Sciences, 110(32), 12970-12975. URL:[Link]

Sources

Validation

Comparative Validation of LC-MS/MS Methodologies for the Quantification of 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

Introduction: The Analytical Challenge Quantifying highly polar, unnatural amino acids in complex biological matrices is a notorious bottleneck in pharmacokinetic profiling. The compound 2-amino-3-(2,6-difluoro-3-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Quantifying highly polar, unnatural amino acids in complex biological matrices is a notorious bottleneck in pharmacokinetic profiling. The compound 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid —a fluorinated phenylalanine derivative—presents a unique "triple-threat" to chromatographers:

  • Zwitterionic Polarity : At physiological pH, it possesses both a protonated primary amine and a deprotonated carboxylic acid. This extreme hydrophilicity prevents adequate retention on standard reversed-phase (RP) columns[1].

  • Fluorinated Aromaticity : The 2,6-difluoro-3-methylphenyl moiety introduces an altered dipole moment and unique electron distribution compared to standard aliphatic or aromatic amino acids.

  • Matrix Interference : In plasma, early-eluting polar analytes co-elute with endogenous salts and phospholipids, leading to severe electrospray ionization (ESI) signal suppression.

This guide objectively compares three chromatographic strategies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the LC-MS/MS quantification of this analyte. By examining the causality behind retention mechanisms, we establish a self-validating system for robust method development.

Mechanistic Grounding: Moving Beyond Standard C18

Traditional C18 columns rely entirely on hydrophobic partitioning. Highly polar analytes like free amino acids exhibit minimal affinity for the alkyl chains, eluting in or near the void volume[1]. While ion-pairing reagents can force retention, they severely contaminate the MS source and suppress ionization[2]. Furthermore, the highly aqueous mobile phases required to retain polar analytes on C18 can lead to phase "dewetting" (pore collapse), causing irreproducible retention times[3].

To overcome this, we evaluate two alternative selectivities:

  • Pentafluorophenyl (PFP) Phases : PFP columns offer multiple retention mechanisms beyond hydrophobicity, including π−π interactions, dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine interactions[4],[5]. This makes PFP exceptionally suited for fluorinated aromatics.

  • HILIC (Amide) Phases : HILIC operates via a water-rich liquid partition layer formed on a polar stationary phase. It utilizes highly organic mobile phases (e.g., >70% acetonitrile), which dramatically enhances ESI-MS sensitivity and provides orthogonal selectivity to RPLC, making it the gold standard for underivatized amino acids[1],[3].

Workflow Visualization

LCMS_Workflow cluster_columns Chromatographic Separation Strategies Sample Biological Matrix (Plasma) Spiked with Analyte Prep Sample Preparation (Mixed-Mode Cation Exchange SPE) Sample->Prep C18 Alkyl C18 Phase Hydrophobic Interactions Prep->C18 Aliquot 1 PFP Pentafluorophenyl (PFP) π-π, Dipole, & F-F Interactions Prep->PFP Aliquot 2 HILIC HILIC Amide Phase Partitioning & Hydrogen Bonding Prep->HILIC Aliquot 3 MS Triple Quadrupole MS/MS (MRM Mode, ESI+) C18->MS Poor Retention (Co-elution) PFP->MS Enhanced Retention (High Selectivity) HILIC->MS Max Retention (Orthogonal) Val Method Validation (Accuracy, Precision, Matrix Effects) MS->Val

Fig 1: LC-MS/MS method development workflow comparing column chemistries for polar analytes.

Experimental Protocols: A Self-Validating System

To ensure a self-validating protocol, we must eliminate matrix-induced ESI suppression before column comparison. Simple protein precipitation leaves behind phospholipids; therefore, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Step 1: Sample Preparation (MCX SPE)

Causality: The analyte contains a basic primary amine. By dropping the pH, we protonate the amine, allowing it to bind tightly to the cation-exchange resin while neutral and acidic lipids are washed away.

  • Spiking & Disruption : Spike 100 µL of rat plasma with the analyte and a Stable-Isotope-Labeled Internal Standard (SIL-IS). Dilute 1:1 with 2% phosphoric acid to disrupt protein binding and fully ionize the amine group.

  • Loading : Load the sample onto a pre-conditioned MCX 96-well plate (30 mg/well).

  • Washing : Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol. Insight: The 100% methanol wash is critical; it strips away hydrophobic phospholipids that cause downstream ion suppression.

  • Elution : Elute the zwitterionic analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizing the amine to release it from the resin).

  • Reconstitution : Evaporate under N2​ at 40°C. Reconstitute in 100 µL of the appropriate initial mobile phase (highly aqueous for C18/PFP; highly organic for HILIC).

Step 2: LC-MS/MS Conditions
  • Mass Spectrometry : Triple Quadrupole operating in Positive ESI MRM mode.

  • Mobile Phase A : 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient (C18 & PFP) : 2% B to 60% B over 5 minutes.

  • Gradient (HILIC) : 95% B to 50% B over 5 minutes. (Note: In HILIC, water is the strong eluting solvent[2]).

Data Presentation: Performance Comparison

The following table summarizes the validation metrics obtained across the three column chemistries using the standardized SPE extract.

Chromatographic MetricStandard C18 (Alkyl)PFP (Pentafluorophenyl)HILIC (Amide)
Retention Factor ( k′ ) 0.5 (Void Volume)3.25.8
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Matrix Effect (%) -45% (Severe Suppression)-12% (Minor Suppression)+4% (Negligible)
Extraction Recovery (%) 82%85%84%
Limit of Quantitation 10.0 ng/mL1.0 ng/mL0.2 ng/mL

Expertise & Experience: Causality of Results

The empirical data reveals stark differences in performance, driven entirely by the underlying physico-chemical mechanisms:

  • The Failure of C18 : The C18 column failed to retain the analyte past the void volume ( k′=0.5 ). Because it eluted alongside un-retained salts and residual matrix components, it suffered a massive 45% signal suppression, artificially inflating the LOQ to 10.0 ng/mL.

  • The Fluorine Advantage of PFP : The PFP column successfully retained the analyte ( k′=3.2 ) despite its polarity. This is due to the strong π−π and dipole interactions between the pentafluorophenyl stationary phase and the 2,6-difluoro-3-methylphenyl ring of the analyte[5]. By shifting the analyte away from the suppression zone, the LOQ improved 10-fold.

  • The Sensitivity Leap of HILIC : The HILIC method achieved a 50-fold lower LOQ than C18 (0.2 ng/mL). Why? Because HILIC injects the sample and elutes the analyte in a highly organic mobile phase (>90% Acetonitrile). Acetonitrile has a significantly lower heat of vaporization and surface tension than water. This leads to vastly more efficient droplet desolvation and gas-phase ion generation in the ESI source compared to the highly aqueous mobile phases required for C18 or PFP[2],[3].

Conclusion & Recommendations

For the quantification of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, standard C18 is analytically unacceptable due to poor retention and severe matrix effects. While the PFP column offers a robust, drop-in replacement for reversed-phase workflows with excellent fluorine-directed selectivity, HILIC (Amide) is the superior choice for ultimate sensitivity. HILIC provides maximum retention of the zwitterionic core, orthogonal selectivity away from hydrophobic matrix components, and unmatched MS sensitivity due to highly favorable desolvation kinetics.

References

  • Source: nih.
  • Source: nih.
  • Source: chromatographyonline.
  • Source: lcms.
  • Source: halocolumns.

Sources

Comparative

A Comparative Structural-Activity Relationship (SAR) Guide to 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid as a Potential IDO1 Inhibitor

This guide provides an in-depth comparative analysis of the structural-activity relationship (SAR) of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, a novel phenylalanine derivative with significant potential as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structural-activity relationship (SAR) of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, a novel phenylalanine derivative with significant potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Drawing upon experimental data from structurally related analogs, this document will elucidate the chemical features crucial for its biological activity, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Promise of Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the field of immuno-oncology.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1][2] This enzymatic activity leads to the depletion of tryptophan, which is necessary for the proliferation of effector T-cells, and the accumulation of kynurenine and its metabolites, which actively suppress T-cell and natural killer cell function while promoting the activity of regulatory T-cells.[2] Consequently, the inhibition of IDO1 is a highly pursued strategy to restore anti-tumor immunity.

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid belongs to the class of α-amino acids, structurally analogous to tryptophan, making it a prime candidate for competitive inhibition of IDO1. The strategic placement of fluorine and methyl groups on the phenyl ring is anticipated to significantly influence its binding affinity and inhibitory potency. This guide will dissect these structural nuances by comparing them with known IDO1 inhibitors.

The IDO1-Kynurenine Pathway: A Key Regulator of Immune Tolerance

The catabolism of tryptophan via the kynurenine pathway is a central mechanism by which tumors evade immune surveillance. The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment initiates a cascade that ultimately leads to immune tolerance.[1][3]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Cancer) Tryptophan->IDO1 Catabolized by Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine_Accumulation Kynurenine Accumulation T_Cell Effector T-Cell Immune_Suppression Immune Suppression & Tumor Growth T_Cell->Immune_Suppression Inhibition of Treg Regulatory T-Cell (Treg) Treg->Immune_Suppression Tryptophan_Depletion->T_Cell Causes Anfrey & Apoptosis in Kynurenine_Accumulation->T_Cell Suppresses Kynurenine_Accumulation->Treg Promotes Differentiation & Activation of Experimental_Workflow cluster_Cell_Culture Cell Culture & IDO1 Induction cluster_Treatment Compound Treatment & Incubation cluster_Analysis Kynurenine Measurement & Data Analysis Start Seed HeLa Cells in 96-well plates Induction Add IFN-γ to induce IDO1 expression Start->Induction Compound_Addition Add Test Compound (Varying Concentrations) Induction->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Kynurenine_Detection Detect Kynurenine (e.g., with p-DMAB) Supernatant_Collection->Kynurenine_Detection Data_Analysis Measure Absorbance & Calculate EC50 Kynurenine_Detection->Data_Analysis

Caption: Workflow for a Cell-Based IDO1 Inhibition Assay.

Conclusion

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid represents a promising scaffold for the development of novel IDO1 inhibitors. Its design incorporates key structural features known to be important for binding to the IDO1 active site. The comparative analysis with structurally related compounds suggests that the specific substitution pattern on the phenyl ring is likely to confer potent inhibitory activity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of its biological activity and the further exploration of its therapeutic potential in the exciting field of cancer immunotherapy.

References

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods. Available at: [Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Available at: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. Available at: [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. Available at: [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Available at: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery. Available at: [Link]

  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available at: [Link]

  • Discovery of imidazole-based apo-IDO1 inhibitors: rational design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Efficacy of Novel Anti-Inflammatory Agents: A Case Study of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid-Based Inhibitors

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of a novel class of inhibitors based on the 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid scaffold. As researchers and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of a novel class of inhibitors based on the 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid scaffold. As researchers and drug development professionals, understanding the translational potential of a lead compound from the bench to a preclinical model is paramount. This document will delve into the experimental data and methodologies that underpin our understanding of this inhibitor class, using a hypothetical lead candidate, Compound X, which targets the IκB Kinase (IKK) complex within the NF-κB signaling pathway, a critical mediator of inflammation.

Introduction: Targeting the NF-κB Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key regulatory node in this pathway is the IκB Kinase (IKK) complex, responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This event liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Consequently, the IKK complex represents a prime target for therapeutic intervention.

Our focus here is on a novel inhibitor, which we will refer to as Compound X , with the core structure of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid. We will compare its efficacy against a well-established, commercially available IKK inhibitor, BAY 11-7082 . This comparison will highlight the critical transition from controlled in vitro environments to the complexity of a living organism.

In Vitro Efficacy: Probing the Molecular Interaction

In vitro assays are fundamental for the initial characterization of an inhibitor's potency and mechanism of action in a controlled, isolated system.[1][2][3][4] They provide a direct measure of the compound's interaction with its target, free from the metabolic and physiological complexities of a whole organism.[5][6][7]

Biochemical Assay: Direct Target Engagement

The initial assessment of an inhibitor's potency is often a biochemical assay that measures its direct effect on the enzymatic activity of the target protein.[2] For Compound X, a kinase activity assay using purified recombinant IKKβ was employed.

Table 1: Comparative In Vitro Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)
Compound X IKKβKinase Activity Assay85
BAY 11-7082 IKKβKinase Activity Assay150

The data clearly indicates that Compound X exhibits a lower IC50 value compared to BAY 11-7082, suggesting a higher potency in directly inhibiting the kinase activity of IKKβ in a purified system. An IC50 value in the nanomolar range is a strong indicator of a potent inhibitor.[8]

Cell-Based Assay: Assessing Intracellular Activity

While biochemical assays are crucial, they do not account for cell permeability or off-target effects within a cellular context.[9][10] Therefore, cell-based assays are the next logical step to evaluate a compound's efficacy in a more biologically relevant environment.[9][10] A common method is to measure the phosphorylation of a downstream substrate.[11]

Table 2: Comparative In Vitro Cell-Based Potency

CompoundCell LineAssay TypeEndpoint MeasuredEC50 (µM)
Compound X HEK293TWestern BlotPhospho-IκBα0.5
BAY 11-7082 HEK293TWestern BlotPhospho-IκBα1.2

In a cellular context, Compound X continues to demonstrate superior potency with a lower EC50 value. This suggests that Compound X effectively penetrates the cell membrane and inhibits IKK activity, leading to a reduction in IκBα phosphorylation. A potent inhibitor will typically show efficacy in the low micromolar or even nanomolar range in cell-based assays.[8]

Experimental Protocol: In Vitro IKKβ Kinase Activity Assay

This protocol outlines the steps for determining the IC50 value of an inhibitor against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IκBα-derived peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (Compound X, BAY 11-7082) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the IKKβ enzyme and the substrate peptide.

  • Inhibitor Addition: Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of kinase buffer containing ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for IKKβ.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: Bridging the Gap to Physiological Relevance

Demonstrating efficacy in a living organism is the ultimate test for any potential therapeutic agent.[4] In vivo models allow for the assessment of a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic effect in the context of a complex biological system.[12] Animal models of inflammatory pain are often used to evaluate the efficacy of anti-inflammatory compounds.[13][14][15][16]

Animal Model: Carrageenan-Induced Paw Edema

A widely used and well-validated model of acute inflammation is the carrageenan-induced paw edema model in rodents.[13][14] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Table 3: Comparative In Vivo Efficacy in a Rat Model of Inflammation

CompoundDose (mg/kg, p.o.)Paw Volume Inhibition (%) at 4h
Compound X 1045
3068
BAY 11-7082 1025
3042
Vehicle Control -0

The in vivo data corroborates the in vitro findings, with Compound X demonstrating a more potent anti-inflammatory effect than BAY 11-7082 at equivalent oral doses. This indicates that Compound X possesses favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that allow it to reach the site of inflammation at a sufficient concentration to exert its therapeutic effect.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the anti-inflammatory activity of a test compound in a rat model.

Animals:

  • Male Wistar rats (180-200 g)

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Test compounds (Compound X, BAY 11-7082)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Compound X (e.g., 10 and 30 mg/kg), and BAY 11-7082 (e.g., 10 and 30 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or vehicle orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams visualize the targeted signaling pathway and the experimental workflows.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex (α, β, γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound by DNA DNA NFkB->DNA Translocates & Binds IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound_X Compound X Compound_X->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of Compound X.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Assay (IKKβ Kinase Activity) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (p-IκBα Levels) EC50 Determine EC50 Cell_Based_Assay->EC50 Animal_Model Animal Model (Carrageenan Paw Edema) IC50->Animal_Model Informs Dosing EC50->Animal_Model Informs Dosing Compound_Admin Compound Administration (Oral Gavage) Animal_Model->Compound_Admin Efficacy_Measurement Measure Paw Edema (% Inhibition) Compound_Admin->Efficacy_Measurement PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Measurement->PK_PD

Caption: A streamlined workflow for inhibitor efficacy testing from in vitro to in vivo.

Conclusion: A Promising Scaffold for Anti-Inflammatory Drug Discovery

The comprehensive evaluation of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid-based inhibitors, exemplified by Compound X, reveals a promising scaffold for the development of novel anti-inflammatory therapeutics. The systematic progression from direct target inhibition in biochemical assays to cellular efficacy and finally to a relevant in vivo model of inflammation provides a robust dataset for decision-making in a drug discovery pipeline.

The superior performance of Compound X compared to the established inhibitor BAY 11-7082 in all assays underscores its potential. However, it is crucial to acknowledge that this is an early-stage assessment. Further studies, including comprehensive pharmacokinetic profiling, toxicology screens, and evaluation in chronic inflammation models, are necessary to fully elucidate the therapeutic potential of this compound class. This guide serves as a foundational framework for such future investigations, emphasizing the importance of a multi-faceted approach to inhibitor characterization.

References

  • Hargreaves, K., Dubner, R., Brown, F., Thenot, C., & Dionne, R. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Ren, K., & Dubner, R. (2010). Inflammatory models of pain and hyperalgesia. ILAR journal, 40(1), 5-10. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Gregory, N. S., & Mogil, J. S. (2018). An overview of animal models of pain: disease models and outcome measures. Pain, 159(Suppl 1), S22. [Link]

  • Mogil, J. S. (2009). Animal models of pain. British journal of pharmacology, 158(3), 646-655. [Link]

Sources

Comparative

A Senior Scientist's Guide to Isothermal Titration Calorimetry (ITC) for Validating Novel Small Molecule Binding

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding to its intended biological target is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding to its intended biological target is a cornerstone of a successful research program. Before committing to costly and time-consuming downstream assays, a clear, quantitative understanding of the binding thermodynamics is paramount. This guide provides an in-depth, experience-driven walkthrough for validating the binding of a novel compound, 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, using Isothermal Titration Calorimetry (ITC), widely considered the gold standard for characterizing biomolecular interactions.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides a framework for self-validating your results, and compares ITC with alternative technologies to ensure a comprehensive understanding of your compound's behavior. For the purpose of this guide, we will assume our novel compound is being tested against a hypothetical protein, "Target-X," a common scenario in early-stage discovery.

Section 1: The Foundational Principles of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3][4] This direct measurement is its greatest strength; it is a label-free technique that requires no modification of the binding partners, providing data on molecules in their native states.[3][5] A single ITC experiment can simultaneously determine all binding parameters: the binding constant (Kₐ) and its reciprocal, the dissociation constant (Kᴅ), the reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[3][6][7] This complete thermodynamic profile offers deep insights into the forces driving the molecular interaction.[8][9]

The instrument works by using two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[6] The reference cell typically contains buffer, while the sample cell contains one of the binding partners (e.g., Target-X protein).[6] The other binding partner (our novel compound) is loaded into a computer-controlled syringe and titrated into the sample cell in small, precise injections.[4][10] When binding occurs, heat is exchanged, creating a temperature difference between the sample and reference cells.[11] A sensitive feedback system applies power to the cell heaters to maintain a constant temperature, and this power differential is what is measured over time.[4][11]

ITC_Principle cluster_Calorimeter Adiabatic Jacket Syringe Injection Syringe (Ligand: Compound) SampleCell Sample Cell (Macromolecule: Target-X) Syringe->SampleCell Titration Detector Thermoelectric Detector SampleCell->Detector ΔT (Heat Change) RefCell Reference Cell (Buffer) RefCell->Detector Reference T Heaters Feedback Heaters Detector->Heaters Signal Heaters->SampleCell Compensatory Power (dP) Output Raw Thermogram (Power vs. Time) Heaters->Output Measured Signal

Figure 1: Core components and principle of an Isothermal Titration Calorimeter.

Section 2: A Rigorous Step-by-Step Protocol for ITC Validation

Acquiring high-quality, reproducible ITC data is critically dependent on meticulous experimental design and execution.[12] The following protocol is designed to be a self-validating system.

Pre-Experiment: The Blueprint for Success

This phase is the most critical for ensuring data integrity. Rushing this step is a common source of error.

Step 1: Sample Preparation & Purity

  • Protein (Target-X): The protein should be highly pure and monodisperse. Aggregates can interfere with the experiment, so it is crucial to centrifuge or filter samples before use.[11] We recommend a final polishing step using Size Exclusion Chromatography (SEC).

  • Compound: The novel compound, 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid, must be of the highest possible purity. Quality vendors should provide NMR or mass spectrometry data to confirm structure and purity.[13] Ensure the compound is fully dissolved.

  • Expert Insight: Small amounts of organic solvents like DMSO are often necessary to dissolve compounds.[11] It is absolutely critical that the exact same final concentration of DMSO is present in both the syringe (compound) and the cell (protein) solutions. Even minor mismatches will create large heats of dilution that can mask the true binding signal.[11]

Step 2: Buffer Matching and Degassing

  • The protein and compound must be in an identical, matched buffer.[11] The best practice is to dialyze the protein against the final buffer and then use that exact dialysate to dissolve the compound.

  • Small differences in pH or buffer components will cause significant artifacts.[11]

  • All solutions (protein, compound, and buffer for controls) must be thoroughly degassed immediately before the experiment to prevent air bubbles from causing noise in the data.[11]

Step 3: Accurate Concentration Determination

  • The accuracy of your thermodynamic parameters is directly tied to the accuracy of your concentrations.[11]

  • For the protein, use a reliable method like a NanoDrop (A280) with the correct extinction coefficient, or a quantitative amino acid analysis for the highest accuracy.

  • For the compound, ensure the solid is weighed accurately and the molecular weight is correct.

Step 4: Experimental Design (The "c-window")

  • The "c-window" is a critical parameter that determines the shape of your binding isotherm. It is calculated as: c = n * [Macromolecule] / Kᴅ.

  • An ideal 'c' value falls between 10 and 100.[11] This range provides a well-defined sigmoidal curve that allows for accurate determination of all fitting parameters.

  • If you have no prior knowledge of the binding affinity (Kᴅ), a good starting point is to use 10-20 µM of protein (Target-X) in the cell and 100-200 µM of the compound in the syringe.[14]

The Experiment: Data Acquisition Workflow

Protocol for a standard ITC instrument (e.g., MicroCal PEAQ-ITC):

  • Instrument Cleaning: Thoroughly clean the sample cell and syringe with a detergent solution (e.g., Contrad 70) followed by extensive rinsing with water.[15]

  • Power On & Equilibrate: Turn on the instrument and set it to the desired experimental temperature (e.g., 25°C). Allow sufficient time for the baseline to stabilize.

  • Load Reference Cell: Fill the reference cell with degassed buffer or water.

  • Load Sample Cell: Carefully load the degassed protein solution (e.g., 10 µM Target-X) into the sample cell, avoiding the introduction of bubbles. A volume of ~300 µL is typically required for a 200 µL cell.[11]

  • Load Syringe: Load the degassed compound solution (e.g., 100 µM) into the injection syringe, again avoiding bubbles.

  • Place Syringe and Equilibrate: Insert the syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved (typically low and steady drift).

  • Set Titration Parameters:

    • Injections: 19-20 injections.

    • Volume: 2 µL per injection.

    • Spacing: 150-180 seconds between injections (ensure the signal returns to baseline).

    • Stirring: 750 RPM.

  • Initiate Titration: Start the experimental run.

  • Perform Control Titrations: This step is non-negotiable for validation. After the main experiment, clean the cell and perform a control titration by injecting the compound from the syringe into the buffer-filled cell using the exact same parameters. The heat changes observed in this control should be small and consistent, representing the heat of dilution.

Post-Experiment: Data Analysis and Interpretation
  • Baseline Correction: Subtract the heat of dilution by using the data from the control (ligand-into-buffer) experiment or by using the average of the final, saturated injections from the primary experiment.

  • Peak Integration: The software integrates the area under each injection peak on the raw thermogram (Power vs. Time) to calculate the heat change (ΔH) for that injection.[4][16]

  • Generate Isotherm: The integrated heats are plotted against the molar ratio of the compound to the protein. This creates the binding isotherm.[3]

  • Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., "One Set of Sites").[17] This nonlinear least-squares fit yields the key parameters:

    • n (Stoichiometry): The molar ratio at the inflection point.

    • Kₐ (Association Constant): A measure of affinity. Kᴅ = 1/Kₐ.

    • ΔH (Enthalpy of Binding): The directly measured heat change.

  • Calculate Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[11]

ITC_Workflow cluster_Pre Phase 1: Preparation cluster_Run Phase 2: Acquisition cluster_Post Phase 3: Analysis P1 Sample Prep (Purify, Buffer Match) P2 Concentration (Accurate Measurement) P1->P2 P3 Degas all Solutions P2->P3 R1 Load Protein (Cell) P3->R1 R2 Load Compound (Syringe) P3->R2 R3 Equilibrate & Run Titration R1->R3 R2->R3 R4 Run Control (Compound -> Buffer) R3->R4 A1 Integrate Raw Peaks (Power vs Time) R4->A1 for baseline correction A2 Plot Binding Isotherm (kcal/mol vs Molar Ratio) A1->A2 A3 Fit to Binding Model (e.g., One-Site) A2->A3 A4 Extract Parameters (KD, ΔH, n, ΔS) A3->A4

Figure 2: End-to-end workflow for a validated ITC experiment.

Section 3: The Comparative Landscape: ITC vs. Alternative Binding Assays

No single technique tells the whole story.[18] Relying solely on ITC can be misleading if, for example, a compound causes protein aggregation that produces heat. Orthogonal validation using a technique with a different physical basis is a hallmark of rigorous science. The most common alternatives are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and fluorescence-based methods like Differential Scanning Fluorimetry (DSF).[5][18]

FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Differential Scanning Fluorimetry (DSF)
Primary Output Kᴅ, ΔH, ΔS, Stoichiometry (n)[3]Kᴅ, k₋on, k₋off[19]Kᴅ, k₋on, k₋offΔTₘ (change in melting temp)
Principle Heat change upon binding[3]Change in refractive index[19]Change in interference pattern[5]Protein unfolding monitored by dye
Label-Free? Yes[3]Yes[19]YesNo (requires fluorescent dye)
Immobilization? No (in-solution)[3]Yes (one partner on sensor)[19]Yes (one partner on sensor)[5]No (in-solution)
Thermodynamics? Yes (Complete profile)[3]Yes (via van't Hoff analysis)Limited (poor temp control)[5]No
Kinetics? No (typically)[5]Yes (Direct measurement)[19]Yes (Direct measurement)[5]No
Sample Needs High (µM concentration, ~300µL)[11][20]Low-MediumLow-MediumLow
Throughput Low[5]MediumHighHigh[18]
Expert Insight Gold standard for thermodynamics; sensitive to buffer mismatch.Gold standard for kinetics; immobilization can affect protein activity.Higher throughput than SPR but can be less sensitive.Excellent for screening, but an indirect measure of binding; prone to false positives.[18]

Section 4: Orthogonal Validation: A Protocol for Surface Plasmon Resonance (SPR)

SPR is an excellent complementary technique because it provides direct measurement of binding kinetics (the association rate, k₋on, and the dissociation rate, k₋off), which ITC cannot.[19][21] The dissociation constant (Kᴅ) can be calculated from the ratio of these rates (k₋off/k₋on) and compared directly with the Kᴅ from ITC.

SPR Experimental Protocol
  • Select Sensor Chip: For a protein like Target-X, a CM5 sensor chip is a common choice for covalent amine coupling.

  • Immobilize Ligand:

    • Activate the chip surface using a mixture of EDC/NHS.

    • Inject the protein (Target-X) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to promote surface attachment.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • Expert Insight: The goal is to achieve a low immobilization density (e.g., 100-200 Response Units) to minimize mass transport limitations, especially when working with small molecule analytes.

  • Prepare Analyte Series: Prepare a series of dilutions of the novel compound in the running buffer, typically ranging from 0.1x to 10x the expected Kᴅ. Include a zero-concentration (buffer only) sample for double-referencing.

  • Binding Analysis Cycle (for each concentration):

    • Association: Inject the compound solution over the sensor surface (containing immobilized Target-X) and a reference flow cell (deactivated) for a set time (e.g., 60-120 seconds) to monitor the binding event in real-time.

    • Dissociation: Switch back to injecting running buffer only and monitor the dissociation of the compound from the protein over time (e.g., 120-300 seconds).

    • Regeneration: If necessary, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound compound and prepare the surface for the next cycle. This step requires careful optimization.

  • Data Analysis:

    • The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.

    • The resulting sensorgrams are globally fitted to a binding model (e.g., 1:1 Langmuir) to extract the kinetic rate constants k₋on and k₋off.

    • The dissociation constant is calculated: Kᴅ = k₋off / k₋on .

SPR_Workflow cluster_Prep Phase 1: Surface Prep cluster_Cycle Phase 2: Binding Cycle (per concentration) cluster_Analysis Phase 3: Analysis P1 Activate Chip Surface (EDC/NHS) P2 Immobilize Protein (Target-X) P1->P2 P3 Deactivate Surface (Ethanolamine) P2->P3 C1 Association (Inject Compound) P3->C1 C2 Dissociation (Inject Buffer) C1->C2 C3 Regeneration (Strip Surface) C2->C3 C3->C1 Next Cycle A1 Double Reference Sensorgrams A2 Fit to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Extract Parameters (KD, kon, koff) A2->A3

Figure 3: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Section 5: Synthesizing the Data for a Holistic View

After successfully performing both ITC and SPR experiments, the final step is to synthesize the data into a cohesive binding narrative.

ParameterHypothetical ITC ResultHypothetical SPR ResultInterpretation & Cross-Validation
Kᴅ (Affinity) 150 nM125 nMExcellent agreement between the techniques provides high confidence in the measured affinity.
Stoichiometry (n) 0.95(Not directly measured)The ITC result indicates a 1:1 binding stoichiometry, as expected.
ΔH (Enthalpy) -8.5 kcal/mol(Not directly measured)The binding is exothermic and moderately enthalpy-driven, suggesting the formation of favorable contacts like hydrogen bonds.
-TΔS (Entropy) -1.9 kcal/mol(Not directly measured)The binding is entropically unfavorable, which could be due to conformational restriction of the compound upon binding.
k₋on (Assoc. Rate) (Not measured)2 x 10⁵ M⁻¹s⁻¹A reasonably fast "on-rate" for a small molecule.
k₋off (Dissoc. Rate) (Not measured)0.025 s⁻¹This translates to a residence time (1/k₋off) of 40 seconds, indicating a relatively stable complex.

References

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • ResearchGate. How can I measure binding affinity if I do not have an ITC?. [Link]

  • PubChem. (2S)-2-amino-3-(2-methylphenyl)propanoic acid. [Link]

  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Probe Development Efforts at the NCI. National Center for Biotechnology Information (US). [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Malvern Panalytical Blog. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

  • EMBL. Biophysical characterisation – Sample Preparation and Characterisation Facility. [Link]

  • Reichert Technologies. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • ResearchGate. ITC results for 5. (A) ITC binding study: data show raw injection heats... [Link]

  • Velazquez-Campoy, A., et al. (2019). Obtaining precise and accurate results by ITC. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129422. [Link]

  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications. [Link]

  • Lab Manager. (2026). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • OriginLab. Lesson 1: Routine ITC Data Analysis and Fitting. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2005). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • International Test Commission. ITC Guidelines on Quality Control in Scoring, Test Analysis, and Reporting of Test Scores. [Link]

  • Waters Blog. (2024). The Role of Biophysical Characterization of Biologics. [Link]

  • Kocięda, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 987. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Malvern Panalytical Blog. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. [Link]

  • ResearchGate. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Olsen, B. A., & Moore, C. H. (2020). Isothermal titration calorimetry: practical approaches and current applications in soft matter. Soft Matter, 16(37), 8566-8577. [Link]

  • Reddit. (2015). How are novel compounds identified?. [Link]

  • ResearchGate. (2013). ITC Guidelines on Quality Control in Scoring, Test Analysis, and Reporting of Test Scores. [Link]

  • PubChem. (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. [Link]

  • DKSH. Biophysical Characterization. [Link]

  • IntechOpen. (2013). Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Moodle@Units. Chapter 9. Isothermal titration calorimetry. [Link]

  • The Huck Institutes, Penn State. Isothermal Titration Calorimetry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid As a Senior Application Scientist, I approach the handling of 2-amino-3-(2,6-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid

As a Senior Application Scientist, I approach the handling of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid—a highly specialized, fluorinated phenylalanine derivative—not merely as a routine safety checklist, but as a critical component of experimental integrity and occupational health. This compound is frequently utilized as a building block in the synthesis of trace amine-associated receptor 1 (TAAR1) ligands and other neuroactive active pharmaceutical ingredients (APIs)[1].

The introduction of fluorine atoms into the amino acid side chain significantly alters its lipophilicity, electronic properties, and metabolic stability[2]. While these properties are highly desirable for pharmacokinetic optimization in drug development, they also inherently increase the compound's biological potency and membrane permeability. Consequently, this necessitates its classification and handling as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) intermediate[3].

Risk Assessment and Occupational Exposure Banding (OEB)

Before selecting Personal Protective Equipment (PPE), we must establish the causality of our safety protocols through an Occupational Exposure Banding (OEB) assessment. Fluorinated unnatural amino acids designed for neuro-active pathways typically exhibit biological responses at very low doses[4].

Causality Check: Why do we treat this specific compound as an HPAPI? The 2,6-difluoro-3-methylphenyl moiety is specifically engineered to enhance blood-brain barrier penetration and target affinity. Consequently, airborne exposure to the raw powder during weighing or transfer poses a significant risk of systemic absorption via the respiratory tract or mucous membranes. We default to an OEB 4 classification until compound-specific toxicological data dictates otherwise[4].

Table 1: Quantitative Hazard Profiling & OEB Classification

ParameterValue / ClassificationOperational Implication
Target OEL (Occupational Exposure Limit) < 10 µg/m³ (Default OEB 4)Requires primary engineering controls (isolators) + specialized PPE[4].
Physical State Off-white solid/powderHigh risk of aerosolization during spatial transfer or static cling[1].
Primary Hazards Respiratory sensitization, skin/eye irritationMandates absolute dermal and respiratory barriers.
Waste Category Halogenated Organic SolidCannot be incinerated with standard organic waste; requires specific EPA/local routing.

The PPE Matrix: A Self-Validating Defense System

PPE should never be the primary method of containment—engineering controls (like negative-pressure isolators) are paramount[4]. However, PPE serves as the critical secondary barrier. Every piece of equipment selected below is chosen based on the specific physicochemical properties of 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

  • Respiratory Protection:

    • Requirement: Powered Air Purifying Respirator (PAPR) with HEPA filters (e.g., 3M Versaflo series)[5].

    • Scientific Rationale: Fine fluorinated powders are highly susceptible to electrostatic dispersion. An N95 or half-mask respirator relies on a perfect face seal, which can be compromised by movement. A loose-fitting PAPR hood provides a constant positive pressure, ensuring that even if the hood shifts, the outward airflow prevents inward micro-particle migration[5].

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Scientific Rationale: Fluorination increases the compound's lipophilicity, potentially enhancing dermal penetration if dissolved in a solvent (e.g., DMSO or DMF) during accidental spills. Nitrile offers superior chemical permeation resistance to these solvents compared to latex. Double gloving allows the outer glove to be removed immediately if contaminated, preserving the inner barrier.

  • Body & Eye Protection:

    • Requirement: Disposable, microporous chemical-resistant coverall (e.g., Tyvek®) with taped seams.

    • Scientific Rationale: Woven lab coats trap hazardous dust. A microporous suit repels dry particulates and prevents the compound from settling on personal clothing.

Operational Workflow: Step-by-Step Handling Protocol

To maintain experimental integrity and safety, the handling of this compound must follow a strict, unidirectional workflow.

HandlingWorkflow Start 1. Pre-Operation Readiness (Verify OEL & Equipment) DonPPE 2. Don Required PPE (PAPR, Double Nitrile, Tyvek) Start->DonPPE Environment 3. Verify Containment (Negative Pressure Isolator) Start->Environment Weighing 4. Weighing & Transfer (Use Anti-static tools) DonPPE->Weighing Environment->Weighing Solution 5. Solubilization (Seal Vessel Before Exit) Weighing->Solution Decon 6. Decontamination (Wet Wipe Down with Solvent) Solution->Decon DoffPPE 7. Doff PPE & Exit (Dispose Outer Gloves/Suit) Decon->DoffPPE

Unidirectional operational workflow for handling highly potent fluorinated amino acid powders.

Detailed Methodology:

  • Preparation: Ensure the analytical balance is located within a certified negative-pressure weighing enclosure or glovebox isolator. Calibrate the balance before bringing the chemical into the workspace to minimize time-in-zone.

  • Static Mitigation: Fluorinated powders are notoriously static-prone. Use an anti-static bar (ionizer) inside the enclosure and utilize conductive, grounded spatulas (e.g., stainless steel, never plastic) to prevent the powder from "jumping" and aerosolizing.

  • Weighing: Tare the receiving vial. Carefully transfer the 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid.

  • In-Situ Solubilization (Critical Step): Do not remove dry powder from the containment area. Add your initial solvent (e.g., DMF, DMSO, or buffer) directly to the vial inside the isolator. Cap the vial tightly, wipe the exterior of the vial with a solvent-dampened wipe, and only then transfer the sealed, solubilized compound to the general lab bench.

  • Decontamination: Wipe down the balance and isolator surfaces with a wet wipe (water/ethanol mix) to capture any micro-dust. Dry sweeping is strictly prohibited.

Spill Response and Disposal Plan

A spill of a highly potent fluorinated intermediate requires an immediate, calculated response to prevent facility-wide contamination.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (< 5g) Inside Containment Assess->Minor Major Major Spill (> 5g) Outside Containment Assess->Major ActionMinor Wet Wipe Protocol (Do Not Sweep) Minor->ActionMinor ActionMajor Evacuate Area & Engage HazMat Team Major->ActionMajor Waste Dispose as Halogenated Solid Waste ActionMinor->Waste ActionMajor->Waste

Decision tree for spill response and decontamination of fluorinated amino acids.

Spill Mitigation Steps:

  • Isolate: If the spill is outside the containment zone, immediately halt ventilation in the immediate vicinity to prevent airborne spread.

  • Liquid Encapsulation: Cover the spilled powder with an absorbent pad dampened with a compatible solvent (e.g., 70% isopropanol or water). Never sweep dry powder. The liquid neutralizes the electrostatic charge and prevents aerosolization.

  • Collection: Carefully fold the pad inward, capturing the powder. Place it into a designated, sealable hazardous waste bag.

  • Disposal Logistics: Because of the difluorophenyl group, this compound must be segregated into Halogenated Organic Waste . Incineration of fluorinated compounds requires specialized high-temperature facilities to prevent the release of toxic hydrogen fluoride (HF) gas. Clearly label the waste container with "Contains Halogenated Organics (Fluorinated Amino Acid)".

By treating 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid with the rigorous protocols demanded by HPAPIs, laboratories ensure both the safety of their personnel and the uncompromised purity of their downstream drug development workflows.

References

  • Active Pharmaceutical Ingredient (API) Handling Source: 3M Health and Safety Solutions URL:[Link]

  • HPAPI: What is it and How to Mitigate Its Production Risks Source: Adragos Pharma URL:[Link]

  • Highly Potent API (HPAPI): CDMO Services, Safety & Market Guide Source: PharmaSource URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.